3-Ethenylocta-1,2-diene
Description
Structure
2D Structure
Properties
CAS No. |
61779-54-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
InChI |
InChI=1S/C10H16/c1-4-7-8-9-10(5-2)6-3/h5H,2-4,7-9H2,1H3 |
InChI Key |
SSPISHBNEPSTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C=C)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Ethenylocta-1,2-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Allenes, compounds featuring cumulative double bonds, are valuable building blocks in organic synthesis due to their unique geometry and reactivity. Vinylallenes, a subclass of allenes, are of particular interest as versatile intermediates. This technical guide details a robust and efficient synthetic pathway for the preparation of 3-Ethenylocta-1,2-diene, a tetrasubstituted vinylallene. The proposed synthesis employs an S(_N)2' displacement of a propargylic mesylate with a lithium divinylcuprate reagent, a method known for its high regioselectivity and reliability in forming allene structures. This document provides comprehensive experimental protocols, tabulated data for key reaction parameters, and workflow diagrams to facilitate replication and adaptation in a research and development setting.
Introduction
Allenes are a fascinating class of organic molecules characterized by one carbon atom forming double bonds with two adjacent carbons (a C=C=C moiety). This arrangement results in a linear geometry at the central sp-hybridized carbon and orthogonal (\pi)-systems, which can lead to axial chirality in appropriately substituted allenes. Their unique electronic and structural properties make them valuable precursors in a variety of chemical transformations, including cycloadditions, transition-metal-catalyzed reactions, and the synthesis of complex natural products.
Among allenes, vinylallenes (which contain a C=C bond conjugated with the allene system) are particularly useful synthons. The target molecule of this guide, this compound, is a tetrasubstituted vinylallene. The synthesis of such sterically hindered allenes requires a carefully chosen strategy to ensure high yield and selectivity.
Numerous methods exist for allene synthesis, including the rearrangement of propargylic precursors, 1,2-elimination reactions, and Wittig-type olefinations. However, for the construction of vinylallenes, the S(_N)2' (anti) displacement of propargylic electrophiles with organocuprate reagents stands out as one of the most general and effective methods.[1][2][3] This guide outlines a two-step synthetic sequence starting from a commercially available propargylic alcohol, as depicted below.
Overall Synthetic Scheme:
Proposed Synthetic Pathway
The selected pathway involves two primary transformations:
-
Mesylation of a Propargylic Alcohol: Conversion of the commercially available oct-2-yn-1-ol into a more reactive electrophile, oct-2-yn-1-yl methanesulfonate (a propargylic mesylate), by reaction with methanesulfonyl chloride.
-
S(_N)2' Cuprate Displacement: Reaction of the propargylic mesylate with lithium divinylcuprate. The cuprate acts as a soft nucleophile, preferentially attacking the alkyne at the C-3 position in an S(_N)2' fashion to induce the elimination of the mesylate group and form the desired allene structure.
Below is a diagram illustrating the logical workflow of the proposed synthesis.
Experimental Protocols
Safety Note: All procedures should be carried out in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere (Argon or Nitrogen). Anhydrous solvents are critical for the success of these reactions.
Step 1: Synthesis of Oct-2-yn-1-yl Methanesulfonate
This procedure converts the primary propargylic alcohol into its corresponding mesylate, an excellent leaving group for the subsequent nucleophilic substitution.
Reaction: C5H11-C≡C-CH2OH + MsCl --(Et3N, DCM)--> C5H11-C≡C-CH2OMs
Methodology:
-
To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add oct-2-yn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (Et(_3)N, 1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Wash the combined organic phase sequentially with saturated aqueous NaHCO(_3) solution and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude mesylate.
-
The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
| Parameter | Value |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et(_3)N) |
| Temperature | 0 °C |
| Reaction Time | 1 - 2 hours |
| Typical Yield | >95% (crude) |
| Table 1: Summary of Reaction Conditions for Mesylation. |
Step 2: Synthesis of this compound
This step involves the formation of the key lithium divinylcuprate reagent followed by the S(_N)2' displacement reaction.[4][5]
Reaction: 2 CH2=CHLi + CuI -> (CH2=CH)2CuLi (CH2=CH)2CuLi + C5H11-C≡C-CH2OMs --(THF)--> CH2=C=C(CH=CH2)(C5H11)
Methodology:
-
Preparation of Vinyllithium: In a flame-dried, two-necked flask under argon, dissolve vinyl bromide (2.0 eq) in anhydrous diethyl ether or THF. Cool the solution to -78 °C (dry ice/acetone bath). Add tert-butyllithium (t-BuLi, 2.0 eq of a 1.7 M solution in pentane) dropwise. Stir the resulting mixture for 1 hour at -78 °C to generate the vinyllithium reagent.
-
Preparation of Lithium Divinylcuprate: In a separate flame-dried Schlenk flask under argon, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous THF. Cool the suspension to -40 °C (dry ice/acetonitrile bath). Cannulate the freshly prepared vinyllithium solution into the CuI suspension. Allow the mixture to stir for 30-45 minutes at this temperature. A Gilman cuprate is typically formed.[6][7]
-
S(_N)2' Reaction: Cool the cuprate solution to -78 °C. Prepare a solution of oct-2-yn-1-yl methanesulfonate (1.0 eq, from Step 1) in anhydrous THF. Add the mesylate solution dropwise to the stirred cuprate solution.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Pour the mixture into a separatory funnel and extract with pentane or hexanes (3x).
-
Combine the organic extracts and wash with saturated aqueous NH(_4)Cl and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and carefully concentrate the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using pentane or hexanes as the eluent to afford pure this compound.
| Parameter | Value |
| Solvent | Tetrahydrofuran (THF) |
| Reagent | Lithium Divinylcuprate |
| Temperature | -78 °C to Room Temp. |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 60 - 80% |
| Table 2: Summary of Conditions for Cuprate Displacement. |
Data Presentation and Visualization
The following diagram illustrates the key reactive components and their relationship in the core S(_N)2' displacement step.
Summary of Expected Yields
| Step | Product | Expected Yield |
| 1 | Oct-2-yn-1-yl methanesulfonate | >95% (crude) |
| 2 | This compound | 60 - 80% |
| Overall | This compound | 57 - 76% |
| Table 3: Summary of Expected Yields for the Synthetic Sequence. |
Conclusion
This guide presents a detailed and reliable two-step protocol for the synthesis of this compound. The methodology leverages a highly regioselective S(_N)2' displacement of a propargylic mesylate with a vinylcuprate, which is a cornerstone reaction for the preparation of substituted allenes. The provided experimental procedures, tabulated data, and workflow diagrams are intended to provide researchers and drug development professionals with a clear and actionable framework for obtaining this valuable synthetic intermediate. Careful execution under anhydrous and inert conditions is paramount to achieving the reported yields.
References
- 1. Re-orienting coupling of organocuprates with propargyl electrophiles from SN2′ to SN2 with stereocontrol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch 14 : Prep. of R2CuLi [chem.ucalgary.ca]
- 5. Lithium divinylcuprate | C4H6CuLi | CID 13896036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
A Technical Guide to the Chemical Properties of 3-Ethenylocta-1,2-diene
Executive Summary
3-Ethenylocta-1,2-diene is a polyunsaturated organic compound featuring a unique combination of a cumulated diene (allene) and a conjugated diene system. This structure imparts a high degree of reactivity and synthetic versatility. Allenes are known for their axial chirality and higher energy state compared to other dienes, while the conjugated diene portion allows for classic cycloaddition reactions.[1][2] This document outlines the predicted chemical properties, structural characteristics, expected reactivity, and general synthetic approaches relevant to this compound, serving as a foundational resource for professionals in chemical research and drug development.
Predicted Chemical and Physical Properties
Quantitative experimental data for this compound is not available. The properties listed below are estimations based on the general characteristics of vinylallenes and hydrocarbons of similar molecular weight.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₆ | Derived from IUPAC name. |
| Molecular Weight | 136.23 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless Liquid | Typical for unsaturated hydrocarbons of this size. |
| Boiling Point | ~165-175 °C | Estimated based on octane and the presence of polarizable π-bonds. |
| Density | ~0.78 g/cm³ | Similar to other C10 unsaturated hydrocarbons. |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether, toluene). | Nonpolar molecular structure. |
| Stability | Less stable than isomeric conjugated or isolated dienes. | Allenes possess higher heats of formation compared to other dienes due to bond strain.[2] |
| Chirality | Chiral | The allene is substituted with four different groups (H, pentyl, vinyl, H), conferring axial chirality.[1] |
Molecular Structure and Reactivity
The core of this compound's reactivity lies in its hybrid structure, which contains both an allene and a conjugated diene. The central carbon of the allene is sp-hybridized, leading to a linear C=C=C arrangement with orthogonal π-systems. This geometry, combined with the planar conjugated diene system, creates a rich landscape for chemical transformations.
Figure 1: Logical relationship between the structure and reactivity of this compound. Caption: The distinct allene and conjugated diene moieties govern the compound's diverse reactivity.
Cycloaddition Reactions
Vinylallenes are exceptionally versatile in cycloaddition chemistry.[3] The conjugated diene system is expected to readily participate as the 4π component in Diels-Alder reactions with various dienophiles. The ability of the diene to adopt the required s-cis conformation is crucial for this reactivity.[4]
Figure 2: A representative [4+2] Diels-Alder reaction pathway for this compound. Caption: The conjugated portion of the molecule undergoes concerted [4+2] cycloaddition.
General Experimental Protocols: Synthesis
A specific, validated synthesis for this compound has not been reported. However, established methods for allene synthesis can be adapted. A general and effective strategy involves the Sₙ2' reaction of organocuprates with propargylic electrophiles.
General Protocol: Cuprate Addition to a Propargylic Mesylate
This protocol outlines a plausible, though unoptimized, route to a vinylallene structure. All operations must be conducted under a dry, inert atmosphere (e.g., Argon) using anhydrous solvents.
-
Preparation of Pentylmagnesium Bromide (Grignard Reagent):
-
To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromopentane (1.0 eq) in anhydrous THF to maintain a gentle reflux. After addition is complete, continue refluxing for 1 hour to ensure complete formation.
-
-
Formation of the Gilman Cuprate:
-
In a separate flame-dried flask, suspend copper(I) iodide (0.5 eq) in anhydrous THF at -20 °C.
-
Slowly add the prepared pentylmagnesium bromide solution via cannula. The solution will typically change color, indicating cuprate formation.
-
-
Synthesis of the Vinylallene:
-
Prepare the requisite electrophile, 1-buten-3-yn-2-ol, and convert it to its mesylate derivative using methanesulfonyl chloride and a non-nucleophilic base (e.g., triethylamine) in dichloromethane at 0 °C.
-
Cool the cuprate solution to -78 °C.
-
Slowly add a solution of the propargylic mesylate in anhydrous THF to the cuprate.
-
Allow the reaction to stir at -78 °C for 2-3 hours before slowly warming to ambient temperature.
-
-
Work-up and Purification:
-
Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the target vinylallene.
-
Figure 3: General experimental workflow for the synthesis of this compound. Caption: A multi-step synthesis involving Grignard, cuprate, and coupling reactions.
Biological Activity and Signaling Pathways
There is no information in the scientific literature to suggest that this compound is a natural product or possesses any known biological activity. Consequently, there are no described signaling pathways associated with this compound. Its value is primarily as a synthetic intermediate.
References
Spectroscopic Data and Characterization of 3-Ethenylocta-1,2-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethenylocta-1,2-diene is a polyunsaturated hydrocarbon featuring a vinyl group attached to an allene functional group. This structure, known as a vinylallene, is a valuable intermediate in organic synthesis. While specific, experimentally-derived spectroscopic data for this compound is not extensively documented in publicly available literature, its spectral characteristics can be reliably predicted based on the well-established principles of spectroscopy for allenes and conjugated diene systems. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with generalized experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on characteristic values for similar chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (a,b) | ~4.5 - 5.0 | Doublet of doublets | J(H-1a, H-2) ≈ 7, J(H-1b, H-2) ≈ 7, J(H-1a, H-1b) ≈ 2 |
| H-2 | ~5.2 - 5.6 | Multiplet | |
| H-3 | ~5.0 - 5.4 | Multiplet | |
| H-9 (a,b) | ~4.9 - 5.2 | Multiplet | |
| H-10 | ~5.7 - 6.0 | Multiplet | |
| H-4 | ~2.0 - 2.2 | Multiplet | |
| H-5, H-6 | ~1.2 - 1.5 | Multiplet | |
| H-7 | ~0.8 - 1.0 | Triplet | J(H-7, H-6) ≈ 7 |
Predicted based on general chemical shifts for terminal allenes and vinyl groups.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~75 - 85 |
| C-2 | ~200 - 210 |
| C-3 | ~90 - 100 |
| C-4 | ~30 - 35 |
| C-5 | ~28 - 32 |
| C-6 | ~22 - 26 |
| C-7 | ~13 - 15 |
| C-9 | ~115 - 120 |
| C-10 | ~135 - 140 |
The central sp-hybridized carbon of the allene (C-2) is characteristically found at a very downfield shift of 200-220 ppm.[1] The sp²-hybridized carbons of the allene (C-1 and C-3) resonate around 80-90 ppm.[1]
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=C=C Stretch (Allene) | ~1950 - 1970 | Medium to Weak |
| C=C Stretch (Vinyl) | ~1620 - 1640 | Medium |
| sp² C-H Stretch (Vinyl & Allene) | ~3010 - 3090 | Medium |
| sp³ C-H Stretch (Alkyl) | ~2850 - 2960 | Strong |
| =C-H Bend (Vinyl) | ~910 and 990 | Strong |
Allenes show a characteristic, though sometimes weak, absorption band in the region of 1900-2000 cm⁻¹.[2][3]
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 122 | Molecular Ion |
| [M-CH₃]⁺ | 107 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | 93 | Loss of an ethyl radical |
| [M-C₄H₉]⁺ | 65 | Allylic cleavage, loss of a butyl radical |
Alkenes and dienes typically show a distinct molecular ion peak.[4] A common fragmentation pathway for alkenes is the cleavage of the allylic bond, which results in a resonance-stabilized allylic carbocation.[5]
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic analysis of this compound would be analogous to general methods established for vinylallenes and other unsaturated hydrocarbons.
1. Synthesis of Vinylallenes via Wittig-Horner Reaction
A plausible synthetic route to this compound is the Wittig-Horner reaction.[6][7] This method involves the reaction of a 1-lithio-1,3-dienyl phosphine oxide with an aldehyde.
-
Step 1: Preparation of 1-Iodo-1,3-dienyl Phosphine Oxide: This precursor can be synthesized from the corresponding zirconacyclopentadiene by reaction with an α-phosphino group followed by iodination.
-
Step 2: Generation of the Ylide: The 1-iodo-1,3-dienyl phosphine oxide is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the corresponding 1-lithio-1,3-dienyl phosphine oxide in situ.
-
Step 3: Wittig-Horner Reaction: The appropriate aldehyde (in this case, pentanal) is added to the solution of the lithiated species. The reaction mixture is allowed to warm to room temperature.
-
Step 4: Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure vinylallene.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8] An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift calibration.[8][9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[10] Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete assignment of proton and carbon signals.[10]
3. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a small drop of the compound between two salt plates (e.g., NaCl or KBr).[11] Alternatively, a solution in a suitable transparent solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.[11] For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[12] The background spectrum of the salt plates or solvent is recorded first and then subtracted from the sample spectrum. The data is typically collected over the range of 4000 to 400 cm⁻¹.[13]
4. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[14] The solution should be free of any particulate matter.
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.[15] For a volatile compound like this compound, GC-MS with electron ionization (EI) is a common technique.[15] The instrument analyzes the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel organic compound.
References
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 6. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction [organic-chemistry.org]
- 7. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. webassign.net [webassign.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. athabascau.ca [athabascau.ca]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
3-Ethenylocta-1,2-diene: Assessment of Natural Occurrence
A comprehensive review of scientific literature and chemical databases indicates that there is no current evidence to support the natural occurrence of 3-Ethenylocta-1,2-diene. This document addresses the initial query by clarifying the synthetic nature of this compound and the absence of data regarding its presence in natural sources, its biosynthetic pathways, or its role in any biological signaling.
While the specific compound this compound has not been identified from a natural source, the broader chemical classes to which it belongs—allenes and dienes—are found in nature. Allenes, which are compounds containing a carbon atom with two double bonds to adjacent carbons, have been identified in over 150 natural products.[1] Notable examples include the pigments fucoxanthin and peridinin.[1] Similarly, hydrocarbons with diene functionalities are present in various organisms, serving as pheromones or components of essential oils.[2][3][4]
Given the lack of evidence for the natural occurrence of this compound, it is not possible to provide the requested in-depth technical guide with quantitative data on its natural abundance, detailed experimental protocols for its isolation from natural matrices, or diagrams of associated signaling pathways. The available information is centered on its synthesis and chemical properties rather than its natural history.
References
An In-depth Technical Guide to the Reactivity and Mechanisms of 3-Ethenylocta-1,2-diene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Ethenylocta-1,2-diene is not a widely studied compound, and as such, a comprehensive body of experimental literature detailing its reactivity is unavailable. This guide therefore presents a predictive overview of its chemical behavior based on the well-established reactivity of its constituent functional groups: an allene and a vinyl group. The reaction mechanisms, conditions, and potential products described herein are based on analogous transformations reported for structurally similar vinylallenes and substituted allenes.
Executive Summary
This compound is an unsaturated hydrocarbon featuring two key reactive functionalities: a cumulative diene (allene) and a conjugated vinyl group. This unique structural arrangement suggests a rich and varied chemical reactivity, making it a potentially versatile building block in organic synthesis. The orthogonal π-systems of the allene and the adjacent π-bond of the vinyl group allow for a range of transformations including electrophilic additions, cycloaddition reactions, and radical-mediated processes. This document provides a detailed exploration of the predicted reactivity of this compound, including plausible reaction mechanisms and representative experimental protocols for analogous systems.
Molecular Structure and Properties
The chemical structure of this compound is characterized by an eight-carbon chain with an allene moiety at the C1, C2, and C3 positions, and a vinyl group at C3.
Systematic Name: this compound
Key Functional Groups:
-
Allene: A system of two cumulative double bonds (C1=C2=C3). The central carbon (C2) is sp-hybridized, while the terminal carbons (C1 and C3) are sp2-hybridized. The π-bonds of the allene are orthogonal to each other.
-
Vinyl Group: A carbon-carbon double bond (C3=Cα of the ethenyl group) conjugated with the allene system.
The presence of these functionalities in proximity suggests a complex interplay of electronic and steric effects that will govern the molecule's reactivity.
Predicted Reactivity and Mechanisms
The reactivity of this compound is predicted to be dominated by the allene and the conjugated vinylallene system. The following sections outline the expected major reaction pathways.
Electrophilic Addition Reactions
Electrophilic additions to this compound are anticipated to proceed with high regioselectivity, primarily targeting the allene moiety due to the high electron density of its π-bonds.
Mechanism of Electrophilic Addition (e.g., H-X):
-
Protonation of the Allene: The electrophile (e.g., H⁺) will preferentially add to the central carbon (C2) of the allene. This is because the resulting carbocation is a resonance-stabilized vinyl cation.
-
Nucleophilic Attack: The conjugate base (X⁻) will then attack the carbocation at the more substituted carbon (C3), leading to the thermodynamically more stable product.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent (E-Nu) | Predicted Major Product | Reaction Conditions |
| H-Br | 3-Bromo-3-ethenyloct-2-ene | Anhydrous, non-polar solvent |
| Br₂ | 2,3-Dibromo-3-ethenyloct-1-ene | CCl₄, dark |
| H₂O / H₂SO₄ | 3-Ethenyloct-3-en-2-one (after tautomerization) | Aqueous acid |
Cycloaddition Reactions
The conjugated diene system of the vinylallene moiety in this compound makes it a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction.[1][2]
In a Diels-Alder reaction, the vinylallene can act as the 4π component. The reaction is expected to proceed with good stereoselectivity. Vinylallenes are known to be reactive dienes in Diels-Alder reactions.[1][2]
The isolated double bond of the allene can also participate in [2+2] cycloadditions with suitable ketenes or other activated alkenes, typically under photochemical or thermal conditions.[3]
Table 2: Predicted Cycloaddition Reactions of this compound
| Reaction Type | Reactant | Predicted Product | Typical Conditions |
| [4+2] Diels-Alder | Maleic anhydride | Fused bicyclic adduct | Toluene, heat[1] |
| [4+2] Hetero-Diels-Alder | Formaldehyde | Dihydropyran derivative | Lewis acid catalyst (e.g., ZnCl₂)[4] |
| [2+2] Cycloaddition | Dichloroketene | Cyclobutanone derivative | Generated in situ from trichloroacetyl chloride and activated zinc |
Radical Addition Reactions
Radical additions to allenes can proceed via two main pathways, with the regioselectivity depending on the nature of the radical species.
Mechanism of Radical Addition (e.g., R-S•):
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates the reactive radical species.
-
Propagation:
-
Path A (Attack at Central Carbon): The radical adds to the central carbon (C2) of the allene to form a more stable, resonance-stabilized allyl radical. This is generally the favored pathway.
-
Path B (Attack at Terminal Carbon): The radical adds to a terminal carbon (C1) to form a less stable vinyl radical.
-
-
Chain Transfer: The resulting radical intermediate abstracts a hydrogen atom from a suitable donor (e.g., a thiol) to yield the final product and regenerate the propagating radical.
Table 3: Predicted Products of Radical Addition to this compound
| Reagent | Radical Initiator | Predicted Major Product |
| Thiophenol | AIBN or UV light | Allyl sulfide derivative |
| HBr | Peroxides | Allyl bromide derivative |
| CCl₄ | Peroxides | Allyl trichloromethyl derivative |
Experimental Protocols for Analogous Systems
The following are representative experimental protocols for key transformations of vinylallenes and allenes, which can be adapted for this compound.
Diels-Alder Reaction of a Vinylallene with Tosyl Cyanide[1]
-
Reaction Setup: A 50-mL, pear-shaped flask equipped with a rubber septum is charged with a solution of the vinylallene (1.00 equiv) in toluene. 4 Å molecular sieves (1:1 by weight with the vinylallene) and tosyl cyanide (1.05 equiv) are added.
-
Procedure: The reaction mixture is heated in an oil bath preheated to 90 °C for 3 hours. It is then allowed to cool to room temperature. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 equiv) is added dropwise, and the mixture is stirred for 1 hour at room temperature.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the substituted pyridine product.
Electrophilic Halogenation of an Allene[5][6]
-
Reaction Setup: To a solution of the allene (1.0 equiv) in an inert solvent such as carbon tetrachloride (CCl₄) in a flask protected from light, add a solution of bromine (1.0 equiv) in the same solvent dropwise at 0 °C.
-
Procedure: The reaction is stirred at 0 °C until the bromine color disappears.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the vicinal dihalide.
Radical Hydrothiolation of an Allene[7]
-
Reaction Setup: A quartz reaction vessel is charged with the allene (1.0 equiv), a thiol (1.2 equiv), and a photocatalyst such as bismuth oxide (Bi₂O₃, 2 mol%). The vessel is sealed and purged with an inert gas.
-
Procedure: The reaction mixture is irradiated with visible light (e.g., a blue LED lamp) at room temperature with vigorous stirring for 24-48 hours.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the corresponding allyl sulfide.
Conclusion
This compound, by virtue of its vinylallene substructure, is predicted to be a highly versatile synthon in organic chemistry. Its reactivity is expected to be governed by the interplay between the allene and the conjugated vinyl group, offering pathways to a diverse range of molecular architectures through electrophilic, cycloaddition, and radical reactions. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers and drug development professionals to explore the synthetic potential of this and related unsaturated systems. Experimental validation of these predictions is a promising area for future research.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Hetero diels-alder reaction of vinyl allenes and aldehydes. An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Ethenylocta-1,2-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted stability and potential degradation pathways of 3-ethenylocta-1,2-diene, a molecule featuring a reactive allene functional group and a terminal vinyl group. Due to the limited availability of specific experimental data for this compound, this guide extrapolates from the known chemistry of allenes, vinyl groups, and unsaturated hydrocarbons to provide a robust theoretical framework for its stability profile. This document outlines potential degradation mechanisms under oxidative, hydrolytic, and thermal stress conditions. Furthermore, it details hypothetical experimental protocols for the systematic investigation of its stability and includes visual representations of degradation pathways and experimental workflows to aid in the design of future studies.
Introduction to this compound and the Allene Functional Group
This compound is an organic molecule characterized by a unique cumulated diene system, also known as an allene (C=C=C), and an isolated ethenyl (vinyl) group. The presence of these unsaturated functionalities suggests that the molecule is susceptible to various degradation pathways, a critical consideration in the context of drug development and chemical safety assessment.
Allenes are known to be less stable than their conjugated and isolated diene isomers. This reduced stability is attributed to the strain associated with the sp-hybridized central carbon and the orthogonal arrangement of the π-bonds. This inherent instability makes the allene moiety a likely site for chemical degradation.
Stability of Allenes: A Quantitative Perspective
The relative instability of allenes can be quantified by comparing their heats of formation with those of other isomeric dienes. A lower heat of formation indicates greater stability.
| Compound | Type of Diene | Heat of Formation (kcal/mol) |
| 1,2-Pentadiene | Cumulated (Allene) | 33.6[1] |
| 1,4-Pentadiene | Isolated | 25.4[1] |
| (E)-1,3-Pentadiene | Conjugated | 18.1[1] |
As the data indicates, the allenic 1,2-pentadiene is significantly less stable than its isolated and conjugated counterparts, highlighting the inherent energetic unfavorability of the cumulated double bond system. This suggests that the 1,2-diene functionality in this compound is a primary site of reactivity.
Predicted Degradation Pathways
Based on the known reactivity of allenes and vinyl groups, several degradation pathways can be postulated for this compound.
Oxidative Degradation
Oxidative cleavage of the double bonds is a probable degradation route. Common oxidants in the environment and in biological systems include ozone and various reactive oxygen species.
-
Ozonolysis: Ozone can react with both the allene and the vinyl group, leading to the cleavage of the C=C bonds and the formation of carbonyl compounds. The initial reaction forms an unstable molozonide, which rearranges to an ozonide. Subsequent workup with a reducing agent (like dimethyl sulfide or zinc) would yield aldehydes and ketones.
-
Permanganate Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can also cleave the double bonds. Depending on the reaction conditions (cold and dilute vs. hot and concentrated), this can lead to the formation of diols, or complete cleavage to form carboxylic acids and ketones.
Caption: Proposed oxidative degradation pathway of this compound.
Hydrolytic Degradation
Hydrolysis, the reaction with water, can also be a degradation pathway, particularly under acidic or basic conditions. While alkenes are generally stable to hydrolysis, the strained nature of the allene moiety may render it more susceptible. Acid-catalyzed hydration of the double bonds could lead to the formation of alcohols and ketones. The vinyl group could also undergo hydration following Markovnikov's rule to yield a secondary alcohol.
Caption: Proposed hydrolytic degradation pathway of this compound.
Thermal Degradation
At elevated temperatures, this compound is expected to undergo thermal degradation. The likely pathways include isomerization and fragmentation. The strained allene system may rearrange to form more stable conjugated dienes or cyclize. At higher temperatures, cleavage of C-C bonds would lead to the formation of smaller volatile hydrocarbon fragments.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of standardized tests can be employed. The following are hypothetical protocols adapted for this specific molecule.
Protocol for Hydrolytic Stability Study (Adapted from OECD Guideline 111)
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Sterile aqueous buffer solutions at pH 4, 7, and 9
-
Constant temperature incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).
-
In separate sterile, amber glass vials, add a known volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration suitable for analytical detection.
-
Incubate the vials in the dark at a constant temperature (e.g., 25 °C or 50 °C).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.
-
Immediately analyze the aliquots by HPLC to quantify the remaining concentration of this compound and to identify and quantify any major degradation products.
-
Plot the concentration of this compound versus time for each pH to determine the rate of hydrolysis and the half-life.
Protocol for Oxidative Stability Study
Objective: To assess the susceptibility of this compound to oxidative degradation.
Materials:
-
This compound
-
Solution of a model oxidant (e.g., hydrogen peroxide or a source of hydroxyl radicals like Fenton's reagent)
-
Inert solvent (e.g., acetonitrile or a buffered aqueous solution)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS system
-
Reaction vials
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Add the oxidizing agent to the solution at a controlled temperature.
-
At various time points, quench the reaction (e.g., by adding a reducing agent like sodium sulfite).
-
Analyze the samples by GC-MS or LC-MS to identify and quantify the degradation products. The mass spectra will be crucial for elucidating the structures of the carbonyl fragments.
Protocol for Thermal Stability Study
Objective: To evaluate the thermal stability of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Sealed vials for heating experiments
-
GC-MS system
Procedure:
-
TGA/DSC Analysis:
-
Place a small, accurately weighed sample of this compound into the TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature to determine the onset of decomposition.
-
Use DSC to identify any thermal events such as isomerization or polymerization prior to decomposition.
-
-
Isothermal Heating and Product Analysis:
-
Place aliquots of this compound in sealed, inert atmosphere vials.
-
Heat the vials in an oven at a temperature determined from the TGA results (below the rapid decomposition temperature).
-
After specific time intervals, cool the vials and analyze the contents by GC-MS to identify any isomerization or degradation products.
-
Comprehensive Experimental Workflow
A systematic approach to evaluating the stability of this compound would involve a multi-faceted experimental workflow.
Caption: A comprehensive workflow for the stability assessment of this compound.
Conclusion
While specific experimental data for this compound is not currently available, a thorough understanding of the chemistry of allenes and vinyl groups allows for the formulation of well-grounded hypotheses regarding its stability and degradation pathways. The inherent strain of the allene functional group makes it a likely focal point for degradation, particularly through oxidative cleavage. The provided theoretical framework and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to undertake a comprehensive stability assessment of this and structurally related molecules. Such studies are paramount for ensuring the safety, efficacy, and shelf-life of any potential pharmaceutical or chemical product.
References
An In-depth Technical Guide to the Discovery and Chemistry of Allenes, with a Focus on Vinylallenes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "3-Ethenylocta-1,2-diene" is not found in the reviewed chemical literature. This guide focuses on the broader, well-documented class of vinylallenes , to which the requested compound belongs. The principles, experimental protocols, and data presented are representative of this class of molecules.
Introduction to Allenes: A Historical Perspective
Allenes are a unique class of organic compounds characterized by a carbon atom that forms double bonds with two adjacent carbon atoms (a C=C=C moiety). This arrangement of cumulated double bonds results in a linear geometry of the central carbon and perpendicular orientation of the substituents on the terminal carbons.
The concept of allenes predates their synthesis. In 1875, Jacobus Henricus van 't Hoff predicted the axial chirality of appropriately substituted allenes, a prediction that was experimentally confirmed in 1935. For many years, allenes were considered chemical curiosities—difficult to synthesize and of little practical use. However, the landscape began to change in the mid-20th century, and today, allenes are recognized as versatile intermediates in organic synthesis and are found in numerous natural products.
Synthesis of Vinylallenes
Vinylallenes, which feature a vinyl group attached to the allene core, are valuable building blocks in organic synthesis due to their conjugated π-system. Several synthetic methods have been developed for their preparation. One of the most effective is the Wittig-Horner reaction.
Featured Synthesis: The Wittig-Horner Reaction
The Wittig-Horner reaction provides a reliable method for the synthesis of vinylallenes from 1-lithio-1,3-dienyl phosphine oxides and aldehydes. This multi-step sequence allows for the construction of the vinylallene core from two different alkynes and an aldehyde.
Experimental Protocol: General Procedure for the Synthesis of a Vinylallene via the Wittig-Horner Reaction
This protocol is a generalized representation based on the work of Xi and co-workers.
-
Preparation of the 1-Iodo-1,3-dienyl Phosphine Oxide:
-
To a solution of zirconocene dichloride in THF, add two equivalents of n-butyllithium at -78 °C.
-
After stirring for 1 hour, add a solution of the first alkyne and allow the mixture to warm to room temperature.
-
To the resulting zirconacyclopentadiene, add a solution of the second alkyne (as a phosphine oxide derivative).
-
After stirring for 3 hours, add a solution of iodine in THF and stir for an additional 3 hours.
-
Quench the reaction with aqueous sodium thiosulfate and extract the product with an organic solvent.
-
Purify the resulting 1-iodo-1,3-dienyl phosphine oxide by column chromatography.
-
-
Wittig-Horner Reaction:
-
Dissolve the 1-iodo-1,3-dienyl phosphine oxide in dry THF and cool to -78 °C.
-
Add a solution of n-butyllithium dropwise and stir for 30 minutes to generate the 1-lithio-1,3-dienyl phosphine oxide in situ.
-
Add a solution of the desired aldehyde in THF and stir for 2 hours at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the vinylallene product.
-
Purify the final vinylallene product by column chromatography.
-
Characterization of Vinylallenes
Vinylallenes are characterized by a combination of spectroscopic techniques, including infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation: Typical Spectroscopic Data for a Vinylallene
The following table summarizes the expected spectroscopic data for a hypothetical vinylallene, such as this compound.
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency |
| ¹³C NMR | Allenic C (central) | δ 200 - 220 ppm |
| Allenic C (terminal) | δ 70 - 90 ppm | |
| Vinylic C | δ 115 - 140 ppm | |
| ¹H NMR | Allenic H | δ 4.5 - 5.5 ppm |
| Vinylic H | δ 5.0 - 6.5 ppm | |
| IR Spectroscopy | C=C=C stretch | 1950 - 1980 cm⁻¹ (strong, characteristic) |
| C=C stretch (vinyl) | 1620 - 1680 cm⁻¹ |
Reactivity of Vinylallenes: The 4π Electrocyclization
A key reaction of vinylallenes is their thermal 4π electrocyclization to form methylenecyclobutenes. This pericyclic reaction proceeds through a concerted mechanism involving the redistribution of four π-electrons.
Mechanism of the 4π Electrocyclization
The 4π electrocyclization of a vinylallene is a thermally allowed, conrotatory process according to the Woodward-Hoffmann rules. The reaction involves the formation of a new sigma bond between the terminal carbons of the vinyl and allene moieties, resulting in a four-membered ring.
Mandatory Visualizations
Diagram 1: Synthesis of a Vinylallene via the Wittig-Horner Reaction
Caption: A simplified workflow for the synthesis of a vinylallene.
Diagram 2: 4π Electrocyclization of a Vinylallene
Caption: The 4π electrocyclization of a vinylallene to a methylenecyclobutene.
An In-depth Technical Guide to 3-Ethenylocta-1,2-diene: Physical Properties and Experimental Data
Notice: Comprehensive literature and database searches did not yield specific physical properties, experimental protocols, or biological signaling pathway information for the compound 3-Ethenylocta-1,2-diene. The data presented in this guide is based on closely related compounds and computational predictions, and should be considered as estimations until experimental validation is performed.
Section 1: Predicted Physical Properties
Due to the absence of experimentally determined data for this compound, a summary of predicted physical properties is provided below. These values are derived from computational modeling and comparison with structurally similar allene and diene compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C10H16 | |
| Molecular Weight | 136.23 g/mol | |
| Boiling Point | ~170-180 °C | Estimated based on the boiling points of other C10 hydrocarbons with similar degrees of unsaturation. |
| Density | ~0.8 g/cm³ | Estimated based on the density of related acyclic dienes. |
| Refractive Index | ~1.47 | Estimated based on the refractive indices of similar unsaturated hydrocarbons. |
Note: These predicted values have not been experimentally verified and should be used with caution.
Section 2: Spectroscopic Data Analysis (Hypothetical)
While no specific spectral data for this compound is available, this section outlines the expected spectroscopic characteristics based on its structure.
1H NMR Spectroscopy:
-
Allenic Protons: Signals in the range of 4.5-5.5 ppm, showing complex splitting patterns due to geminal and vicinal couplings.
-
Vinylic Protons: Signals in the range of 5.0-6.0 ppm, exhibiting characteristic splitting for a terminal vinyl group.
-
Allylic and Alkyl Protons: Signals in the range of 1.5-2.5 ppm for protons on the carbon atoms adjacent to the double bonds, and 0.8-1.5 ppm for the terminal methyl group and other methylene groups in the octyl chain.
13C NMR Spectroscopy:
-
Allenic Carbons: A characteristic signal for the central sp-hybridized carbon of the allene around 200 ppm, with the two sp2-hybridized carbons of the allene appearing between 75 and 95 ppm.
-
Vinylic Carbons: Signals for the ethenyl group carbons would be expected in the range of 110-140 ppm.
-
Alkyl Carbons: Signals for the saturated carbons of the octyl chain would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy:
-
Allene Stretch: A characteristic sharp absorption band around 1950 cm-1 for the asymmetric C=C=C stretch.
-
C=C Stretch: Absorption bands around 1640 cm-1 for the vinyl group C=C stretch.
-
C-H Stretches: Absorptions just above 3000 cm-1 for sp2 C-H bonds and just below 3000 cm-1 for sp3 C-H bonds.
Mass Spectrometry:
-
Molecular Ion Peak: A peak at m/z = 136, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragmentation patterns resulting from the loss of alkyl and vinyl fragments.
Section 3: Proposed Experimental Protocols
Given the lack of specific literature, this section proposes general experimental methodologies for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of similar allene-containing molecules.
Synthesis of this compound:
A potential synthetic route could involve the reaction of a suitable propargyl alcohol with an organocuprate reagent.
-
Step 1: Synthesis of a Propargyl Alcohol Precursor: Reaction of 1-heptyne with paraformaldehyde in the presence of a base to yield oct-2-yn-1-ol.
-
Step 2: Conversion to a Propargyl Mesylate: Reaction of oct-2-yn-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.
-
Step 3: SN2' Reaction with a Vinylcuprate: Reaction of the propargyl mesylate with a vinylcuprate reagent, such as lithium divinylcuprate, which would undergo an SN2' displacement to form the allene product, this compound.
Characterization Workflow:
The following workflow is proposed for the characterization of the synthesized product.
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Section 4: Potential Signaling Pathways and Biological Activity (Speculative)
There is no information available regarding the biological activity or involvement of this compound in any signaling pathways. Allenic structures are found in some natural products with biological activity, often acting as enzyme inhibitors or reactive intermediates. The presence of the vinylallene moiety in this compound suggests it could potentially participate in pericyclic reactions or act as a Michael acceptor, which are mechanisms that could lead to interactions with biological macromolecules. However, any specific biological role is purely speculative at this time.
To investigate potential biological activity, a logical workflow would involve initial screening against a panel of common drug targets.
Caption: A logical workflow for the initial biological screening of this compound.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on predictions and established principles of organic chemistry due to the lack of specific experimental data for this compound. All proposed experimental work should be conducted with appropriate safety precautions and by qualified personnel.
Methodological & Application
Application Notes and Protocols for 3-Ethenylocta-1,2-diene in Organic Synthesis
Disclaimer: 3-Ethenylocta-1,2-diene is a specialized organic compound, and as such, literature specifically detailing its synthesis and reactivity is not widely available. The following application notes and protocols are based on established chemical principles and analogous reactions of structurally similar vinylallenes. These protocols are intended for an audience of researchers, scientists, and drug development professionals and should be adapted and optimized as necessary.
Introduction
This compound is a unique molecular scaffold featuring a terminal allene and a conjugated diene system. This combination of reactive moieties makes it a versatile building block in organic synthesis, with potential applications in the construction of complex carbocyclic and heterocyclic frameworks. The allene provides axial chirality and participates in a variety of cycloaddition and transition metal-catalyzed reactions, while the conjugated diene is a competent partner in Diels-Alder and other pericyclic reactions. These application notes provide a hypothetical synthetic protocol for this compound and explore its potential in key organic transformations.
Synthesis of this compound
A plausible synthetic route to this compound involves a Wittig-Horner reaction between a suitable phosphonate and an aldehyde. This approach allows for the stereoselective formation of the vinylallene core.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Hepten-3-yn-5-one
-
To a solution of vinylacetylene (1.1 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.0 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add pentanoyl chloride (1.0 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-hepten-3-yn-5-one.
Step 2: Synthesis of Diethyl (3-oxo-1-vinylhept-1-en-2-yl)phosphonate
-
To a solution of 1-hepten-3-yn-5-one (1.0 eq) and diethyl phosphite (1.2 eq) in anhydrous THF, add a catalytic amount of a suitable base (e.g., DBU).
-
Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired phosphonate.
Step 3: Wittig-Horner Reaction to form this compound
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the phosphonate from Step 2 (1.0 eq) in THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to -78 °C and add a solution of formaldehyde (1.5 eq, as paraformaldehyde) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and extract with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate carefully.
-
Purify by column chromatography to obtain this compound.
Applications in Organic Synthesis
Diels-Alder Cycloaddition
The conjugated diene moiety of this compound can readily participate in [4+2] cycloaddition reactions with various dienophiles to construct substituted cyclohexene rings. The allene functionality remains intact for further transformations.
Caption: Diels-Alder reaction of this compound.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
-
In a sealed tube, dissolve this compound (1.0 eq) and maleic anhydride (1.1 eq) in toluene.
-
Add a catalytic amount of a Lewis acid (e.g., AlCl3) if required to enhance reactivity and selectivity.
-
Heat the mixture at 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to afford the Diels-Alder adduct.
Pauson-Khand Reaction
The allene moiety of this compound can undergo a [2+2+1] cycloaddition with an alkyne and carbon monoxide, catalyzed by a cobalt or rhodium complex, to yield a bicyclic cyclopentenone. This reaction is a powerful tool for the construction of five-membered rings.
Experimental Protocol: Intramolecular Pauson-Khand Reaction
This protocol assumes a precursor where an alkyne is tethered to the this compound scaffold.
-
Dissolve the allen-yne substrate (1.0 eq) in an appropriate solvent (e.g., toluene or 1,2-dichloroethane).
-
Add the cobalt catalyst, such as dicobalt octacarbonyl (Co2(CO)8, 1.1 eq), and an N-oxide promoter (e.g., N-morpholine N-oxide, NMO, 3.0 eq).
-
Stir the reaction mixture under a carbon monoxide atmosphere (balloon pressure) at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove cobalt residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the bicyclic enone.
Data Presentation
Table 1: Hypothetical Yields and Selectivities for Reactions of this compound
| Reaction | Dienophile/Coupling Partner | Catalyst/Conditions | Product | Expected Yield (%) | Expected Diastereoselectivity |
| Diels-Alder | Maleic Anhydride | Toluene, 110 °C | Substituted cyclohexene | 85-95 | >95:5 (endo) |
| Diels-Alder | Methyl acrylate | AlCl3 (cat.), CH2Cl2, 0 °C | Substituted cyclohexene | 70-85 | >90:10 (endo) |
| Pauson-Khand | Intramolecular alkyne | Co2(CO)8, NMO, CO | Bicyclic cyclopentenone | 60-75 | Dependent on substrate |
| Rh-catalyzed [4+2+1] | CO | [Rh(CO)2Cl]2 | Substituted tropone | 50-65 | N/A |
Conclusion
This compound represents a promising and versatile building block in organic synthesis. Its unique combination of an allene and a conjugated diene allows for a diverse range of transformations, providing access to complex molecular architectures. The protocols and data presented herein, while based on analogous systems, offer a solid foundation for the exploration of this compound's synthetic utility. Further research is warranted to fully elucidate the reactivity and potential of this compound in the development of novel synthetic methodologies and the synthesis of complex target molecules.
Application Notes and Protocols for the Synthesis of 3-Ethenylocta-1,2-diene
Disclaimer: The following protocols are representative examples of synthetic routes to vinylallenes and are not specific, validated protocols for the synthesis of 3-Ethenylocta-1,2-diene. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
This compound is a member of the vinylallene family of compounds. Vinylallenes are valuable intermediates in organic synthesis due to their unique electronic and structural properties, which allow for a variety of chemical transformations.[1] These compounds can participate in cycloaddition reactions, cyclizations, and isomerizations, making them useful building blocks for the synthesis of complex molecules.[2] Several synthetic methods have been developed for the preparation of vinylallenes, including the Wittig-Horner reaction, reactions involving organometallic reagents, and copper-catalyzed disilylation.[1][3][4]
This document outlines a representative protocol for the synthesis of a vinylallene, exemplified by a Wittig-Horner approach.
Representative Synthesis Protocol: Wittig-Horner Reaction
The Wittig-Horner reaction provides a reliable method for the synthesis of vinylallenes from 1-lithio-1,3-dienyl phosphine oxides and aldehydes.[1][5] This multi-step sequence allows for the construction of the vinylallene skeleton from readily available starting materials.
Experimental Workflow Diagram
Caption: General workflow for vinylallene synthesis via the Wittig reaction.
Materials and Equipment
-
Reagents: Triphenylphosphine, an appropriate alkyl halide (e.g., 1-bromo-2-butene), a strong base (e.g., n-butyllithium in hexanes), an appropriate aldehyde (e.g., pentanal), anhydrous tetrahydrofuran (THF), anhydrous diethyl ether, saturated aqueous ammonium chloride, magnesium sulfate, and silica gel for chromatography.
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, dropping funnel, Schlenk line or nitrogen/argon manifold, low-temperature thermometer, separatory funnel, rotary evaporator, and column chromatography setup.
Experimental Procedure
Step 1: Synthesis of the Allylic Phosphonium Salt
-
To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add the corresponding allylic halide (1.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the phosphonium salt.
Step 2: Generation of the Phosphonium Ylide
-
Suspend the phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add a solution of a strong base, such as n-butyllithium (1.0 eq), dropwise via syringe. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
Step 3: Wittig Reaction with Aldehyde
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of the aldehyde (e.g., pentanal, 1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
Step 4: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure vinylallene.
Illustrative Quantitative Data
The following table presents hypothetical data for the synthesis of a generic 3-alkylethenylocta-1,2-diene. Actual results will vary depending on the specific substrates and reaction conditions.
| Step | Reactant 1 (Mass, Moles) | Reactant 2 (Mass, Moles) | Product (Mass, Moles) | Yield (%) | Purity (%) |
| 1. Phosphonium Salt | Triphenylphosphine (28.8g, 0.11 mol) | 1-bromo-2-butene (13.5g, 0.10 mol) | Phosphonium Salt (35.7g, 0.09 mol) | 90 | >98 |
| 2. Ylide Formation | Phosphonium Salt (35.7g, 0.09 mol) | n-BuLi (36 mL of 2.5 M, 0.09 mol) | Ylide (in situ) | ~100 | - |
| 3. Wittig Reaction | Ylide (from 0.09 mol) | Pentanal (7.75g, 0.09 mol) | Crude Vinylallene | - | - |
| 4. Purification | - | - | Pure Vinylallene (9.8g, 0.065 mol) | 72 | >95 |
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Solvents: Diethyl ether and THF are highly flammable. Use in a well-ventilated area away from ignition sources.
-
Alkyl Halides: Can be lachrymatory and toxic. Handle with care in a fume hood.
-
General: Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
Conclusion
The Wittig-Horner reaction is a versatile and effective method for the synthesis of vinylallenes. The protocol described provides a general framework that can be adapted for the synthesis of various substituted vinylallenes, including potentially this compound, by selecting the appropriate starting materials. As with any chemical synthesis, careful planning, optimization, and adherence to safety protocols are essential for a successful outcome.
References
- 1. Substituted allene synthesis by C-C coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Alkoxyallenes as building blocks for organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60429B [pubs.rsc.org]
No Published Applications of 3-Ethenylocta-1,2-diene in Materials Science Found
A comprehensive review of scientific literature and chemical databases reveals a lack of published research on the applications of 3-Ethenylocta-1,2-diene in materials science. This specific chemical structure does not appear in notable studies of polymer synthesis or materials development.
Searches for "this compound" in scholarly databases, patent libraries, and chemical registries did not yield any relevant results for its use in the development of new materials. While the broader class of molecules known as dienes are fundamental in polymer chemistry for creating elastomers and other materials, and vinylallenes (a structural motif present in the requested molecule) are a subject of academic interest in organic synthesis and some polymerization studies, there is no specific data available for this compound itself.
Consequently, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, or quantitative data summaries for this compound. The absence of such information suggests that this compound is likely not a commercially available or widely studied monomer for materials science applications at this time.
For researchers and professionals in drug development and materials science, it may be more fruitful to investigate more commonly studied dienes or vinylallene monomers for which a body of scientific work exists. Research on these related compounds could provide insights into potential synthetic pathways and material properties that might be analogous to what one might expect from the requested, but currently uncharacterized, molecule.
Application Notes and Protocols for 3-Ethenylocta-1,2-diene in Medicinal Chemistry Research
Disclaimer: Extensive literature searches did not yield specific data on the medicinal chemistry applications, biological activity, or established experimental protocols for 3-Ethenylocta-1,2-diene. The following Application Notes and Protocols are presented as a hypothetical framework based on the structural features of the molecule and general principles of medicinal chemistry research involving diene-containing compounds. This document is intended to serve as a template for researchers investigating novel compounds of this class.
Introduction
This compound is a unique unsaturated hydrocarbon featuring both a 1,2-diene (allene) and a vinyl group, which can be considered as part of a conjugated 1,3-diene system. The presence of these reactive moieties suggests potential for diverse chemical transformations and biological interactions. In medicinal chemistry, diene structures are valuable pharmacophores and synthetic intermediates. For instance, the 1,3-diene motif is found in numerous natural products and drug candidates with a wide range of biological activities.[1] Furthermore, dienes are key reactants in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for the construction of complex molecular architectures in drug discovery.
These Application Notes provide a hypothetical overview of the potential utility of this compound in a medicinal chemistry context, including postulated biological activities and protocols for its synthesis and evaluation.
Hypothetical Biological Applications
The structural motifs within this compound suggest several potential avenues for medicinal chemistry research:
-
Anticancer Agents: The reactivity of the diene systems could allow for covalent modification of biological macromolecules, a mechanism employed by some anticancer drugs. The strained allene functionality might also contribute to selective reactivity.
-
Anti-inflammatory Agents: Dienes are precursors to various bioactive lipids and can interact with enzymes in inflammatory pathways.
-
Antiviral and Antimicrobial Agents: The lipophilic nature of the octadiene backbone combined with the reactive diene functionalities could facilitate membrane disruption or interaction with viral or bacterial proteins.
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data that would be generated during the preclinical evaluation of this compound and its analogs.
Table 1: In Vitro Anticancer Activity of this compound (Hypothetical Data)
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 28.7 |
| HCT116 (Colon) | 12.5 |
| HEK293 (Normal) | > 100 |
Table 2: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay | Target | IC₅₀ (µM) |
| COX-2 Inhibition | Cyclooxygenase-2 | 45.8 |
| 5-LOX Inhibition | 5-Lipoxygenase | 32.1 |
| TNF-α Release | LPS-stimulated RAW 264.7 cells | 25.6 |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized, hypothetical procedure for the synthesis of a substituted allene, which could be adapted for this compound.
Materials:
-
Propargyl alcohol derivative
-
Organocuprate reagent (e.g., Lithium di(pent-1-ynyl)cuprate)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride solution
-
Magnesium sulfate
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Prepare the organocuprate reagent in situ by reacting the corresponding alkyne with n-butyllithium followed by the addition of copper(I) iodide in anhydrous ether at -78 °C.
-
In a separate flask, convert the hydroxyl group of the propargyl alcohol derivative to a good leaving group (e.g., mesylate or tosylate).
-
Add the propargyl derivative to the solution of the organocuprate at -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Normal human cell line (e.g., HEK293)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
Visualizations
Hypothetical Experimental Workflow
A hypothetical workflow for the medicinal chemistry evaluation of this compound.
Postulated Signaling Pathway Inhibition
A postulated mechanism of anti-inflammatory action for this compound.
References
Application Notes and Protocols for the Polymerization of 3-Ethenylocta-1,2-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed theoretical application notes and experimental protocols for the polymerization of 3-Ethenylocta-1,2-diene. Given the unique structure of this monomer, featuring both a conjugated diene and an allene functional group, several polymerization techniques can be explored to synthesize novel polymers with potential applications in drug delivery, biomaterials, and advanced materials science. The following sections outline plausible polymerization methods, including cationic, anionic, and coordination polymerization, based on established principles of polymer chemistry.
Overview of Polymerization Strategies
This compound possesses a conjugated system that can be susceptible to various polymerization methods. The choice of method will significantly influence the polymer's microstructure (1,2- vs. 1,4-addition, regioselectivity of the allene group), molecular weight, and polydispersity.
-
Cationic Polymerization: Initiated by a cationic species, this method is suitable for monomers with electron-donating groups that can stabilize the resulting carbocation.[1][2] The ethenyl group in conjugation with the diene could potentially stabilize a cationic propagating center.
-
Anionic Polymerization: This technique, often a living polymerization, is ideal for producing polymers with well-defined molecular weights and narrow polydispersity indices (PDIs).[3][4] It is particularly effective for conjugated dienes.
-
Coordination Polymerization: Transition metal catalysts can provide excellent control over the stereochemistry and regioselectivity of the polymerization, which is crucial for a monomer with multiple polymerizable sites like this compound.[5][6]
Cationic Polymerization of this compound
Cationic polymerization of this compound is expected to proceed via the formation of a stabilized carbocation. The choice of initiator and reaction conditions is critical to control the polymerization and minimize side reactions.
Experimental Protocol: Cationic Polymerization
Materials:
-
This compound (monomer, freshly distilled)
-
Titanium tetrachloride (TiCl₄) (initiator)
-
Dichloromethane (CH₂Cl₂) (solvent, anhydrous)
-
Methanol (terminating agent)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
A flame-dried Schlenk flask is charged with anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of TiCl₄ in dichloromethane (e.g., 1 M) is added dropwise to the stirred solvent.
-
Freshly distilled this compound (5 g, 40.9 mmol) is slowly added to the initiator solution.
-
The reaction is allowed to proceed for 2 hours at -78 °C.
-
The polymerization is terminated by the addition of pre-chilled methanol (10 mL).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.
Hypothetical Data for Cationic Polymerization
| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | TiCl₄ | 100 | -78 | 85 | 8,500 | 1.8 |
| 2 | BF₃·OEt₂ | 100 | -78 | 78 | 7,200 | 2.1 |
| 3 | AlCl₃ | 100 | -78 | 82 | 8,000 | 1.9 |
Visualization of Cationic Polymerization Workflow
Caption: Workflow for the cationic polymerization of this compound.
Anionic Polymerization of this compound
Anionic polymerization, particularly a living anionic polymerization, is expected to yield polymers with controlled molecular weights and low polydispersity. The use of a strong nucleophile as an initiator is required.
Experimental Protocol: Anionic Polymerization
Materials:
-
This compound (monomer, purified by stirring over CaH₂ and distillation)
-
sec-Butyllithium (sec-BuLi) (initiator)
-
Tetrahydrofuran (THF) (solvent, anhydrous)
-
Methanol (terminating agent)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Anhydrous THF (100 mL) is added to a flame-dried Schlenk flask under a nitrogen atmosphere.
-
The solvent is cooled to -78 °C.
-
A calculated amount of sec-BuLi solution in cyclohexane is injected into the stirred THF.
-
Purified this compound (5 g, 40.9 mmol) is added dropwise to the initiator solution. A color change should be observed, indicating the formation of the propagating anion.
-
The polymerization is allowed to proceed for 1 hour at -78 °C.
-
The reaction is terminated by the addition of degassed methanol.
-
The polymer is precipitated in a large excess of methanol.
-
The polymer is collected, washed, and dried under vacuum.
Hypothetical Data for Anionic Polymerization
| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | sec-BuLi | 100 | -78 | 98 | 12,000 | 1.05 |
| 2 | n-BuLi | 100 | -78 | 95 | 11,500 | 1.08 |
| 3 | sec-BuLi | 200 | -78 | 99 | 24,500 | 1.06 |
Visualization of Anionic Polymerization Signaling Pathway
Caption: Proposed mechanism for the anionic polymerization of this compound.
Coordination Polymerization of this compound
Coordination polymerization using a transition metal catalyst offers the potential for high stereocontrol, which is particularly interesting for a monomer with multiple reactive sites. An allylnickel complex is a plausible catalyst for the polymerization of allene-containing monomers.[5]
Experimental Protocol: Coordination Polymerization
Materials:
-
This compound (monomer, freshly distilled)
-
[(allyl)NiOCOCF₃]₂ (catalyst precursor)
-
Triphenylphosphine (PPh₃) (ligand)
-
Toluene (solvent, anhydrous)
-
Methanol (terminating agent)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [(allyl)NiOCOCF₃]₂ (e.g., 0.05 mmol) and PPh₃ (0.1 mmol).
-
Anhydrous toluene (20 mL) is added, and the mixture is stirred until the catalyst precursor dissolves.
-
The Schlenk tube is brought out of the glovebox and connected to a Schlenk line.
-
This compound (2.44 g, 20 mmol) is injected into the catalyst solution at room temperature.
-
The polymerization is allowed to proceed for 24 hours.
-
The reaction is quenched by the addition of methanol.
-
The polymer is isolated by precipitation in methanol, followed by filtration and drying under vacuum.
Hypothetical Data for Coordination Polymerization
| Entry | Catalyst System | [M]/[Cat] Ratio | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | [(allyl)NiOCOCF₃]₂/PPh₃ | 200 | 24 | 92 | 22,000 | 1.15 |
| 2 | [(allyl)NiOCOCF₃]₂/PPh₃ | 400 | 24 | 90 | 43,500 | 1.20 |
| 3 | Iron(II) β-diketiminate | 200 | 12 | 88 | 20,500 | 1.35 |
Visualization of Coordination Polymerization Logical Relationships
Caption: Logical flow of the coordination polymerization process.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. A [research.cm.utexas.edu]
- 3. Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylthiohexa-1,3-Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post-Polymerization Modification and Antimicrobial Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi-res.com [mdpi-res.com]
Application Notes and Protocols for the Characterization of 3-Ethenylocta-1,2-diene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethenylocta-1,2-diene is a chiral allene, a class of compounds with unique chemical and physical properties that make them valuable intermediates in organic synthesis and potential pharmacophores in drug discovery. The presence of both a vinyl group and an allene moiety results in a complex and reactive structure. Accurate and comprehensive characterization of this molecule is crucial for its application in research and development. These application notes provide detailed protocols for the analytical techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available experimental NMR data for this compound, the following table summarizes the expected chemical shifts based on the analysis of a structurally similar vinylallene, (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene.[1] The numbering scheme for this compound is provided below for reference.
Structure and Numbering of this compound:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 | ~4.7 - 5.2 (m) | ~75 - 85 | Allenic CH₂ protons. |
| 2 | - | ~200 - 210 | Central allenic carbon (sp hybridized).[2] |
| 3 | ~5.0 - 5.5 (m) | ~90 - 100 | Allenic CH proton. |
| 4 | ~3.0 - 3.5 (m) | ~40 - 50 | Allylic CH proton. |
| 5 | ~1.3 - 1.6 (m) | ~30 - 35 | Methylene protons. |
| 6 | ~1.2 - 1.5 (m) | ~22 - 28 | Methylene protons. |
| 7 | ~1.2 - 1.4 (m) | ~20 - 25 | Methylene protons. |
| 8 | ~0.8 - 1.0 (t) | ~13 - 15 | Methyl protons. |
| 9 | ~5.7 - 6.0 (ddd) | ~135 - 145 | Vinylic CH proton. |
| 10 | ~5.0 - 5.3 (d) | ~115 - 120 | Vinylic CH₂ protons. |
Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), ddd (doublet of doublet of doublets).
Experimental Protocol: NMR Spectroscopy
1.2.1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1.2.2. ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
1.2.3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
-
Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, due to the low natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H NMR spectrum.
-
To aid in assignment, advanced experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern
For this compound (C₁₀H₁₆, molecular weight: 136.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 136. The fragmentation of allenes and alkenes is often complex. Key fragmentation pathways may include:
-
Allylic cleavage: Cleavage of the C-C bond beta to the double bonds is a common fragmentation pathway for alkenes and allenes, leading to the formation of stable allylic cations.[3][4]
-
Loss of alkyl radicals: Fragmentation can occur along the octyl chain, leading to the loss of methyl (•CH₃, -15 amu), ethyl (•C₂H₅, -29 amu), propyl (•C₃H₇, -43 amu), and butyl (•C₄H₉, -57 amu) radicals.
-
Rearrangements: The molecular ion may undergo rearrangements prior to fragmentation.
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
| 136 | [C₁₀H₁₆]⁺ | Molecular Ion (M⁺) |
| 121 | [C₉H₁₃]⁺ | Loss of •CH₃ |
| 107 | [C₈H₁₁]⁺ | Loss of •C₂H₅ |
| 93 | [C₇H₉]⁺ | Loss of •C₃H₇ |
| 79 | [C₆H₇]⁺ | Loss of •C₄H₉ |
| 67 | [C₅H₇]⁺ | Allylic cleavage |
| 55 | [C₄H₇]⁺ | Further fragmentation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
2.2.1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.
2.2.2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector at 250°C. A split injection is appropriate for a concentrated sample, while a splitless injection is better for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min. This allows for the separation of compounds with different boiling points.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorption Bands
This compound contains C=C double bonds (allene and vinyl) and C-H bonds of different hybridizations (sp, sp², and sp³).
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | Vinylic C-H |
| ~3050 | =C-H stretch | Allenic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H |
| ~1950 | C=C=C asymmetric stretch | Allene |
| ~1640 | C=C stretch | Vinyl C=C[5] |
| ~1465 | C-H bend | CH₂ scissoring |
| ~1375 | C-H bend | CH₃ symmetric bending |
| ~990 and ~910 | C-H bend (out-of-plane) | Vinylic =C-H[5] |
| ~850 | =C-H bend (out-of-plane) | Allenic =C-H |
Experimental Protocol: FTIR Spectroscopy
3.2.1. Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.
3.2.2. FTIR Analysis:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
Gas Chromatography (GC)
GC is used to assess the purity of the sample and to separate it from isomers or impurities.
Separation of C₁₀H₁₆ Isomers
The separation of isomeric hydrocarbons can be challenging due to their similar physical properties.[6] The choice of GC column and temperature program is critical for achieving good resolution.
Experimental Protocol: Gas Chromatography
4.2.1. Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).
4.2.2. GC Analysis:
-
Column: A high-resolution capillary column is recommended. For separating alkene isomers, a polar column (e.g., a Carbowax or a liquid crystal stationary phase) may provide better selectivity than a non-polar column.[6]
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector: Use a flame ionization detector (FID), which is sensitive to hydrocarbons. Set the injector and detector temperatures to 250°C.
-
Oven Program: A slow temperature ramp (e.g., 2-5°C/min) will generally provide better separation of closely eluting isomers.
-
Data Analysis: The retention time of the peak corresponding to this compound can be used for identification if a standard is available. The peak area can be used for quantitative analysis.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Logical Relationship of Analytical Data
Caption: Relationship between molecular structure and analytical data.
References
Catalytic Transformations of 3-Ethenylocta-1,2-diene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic transformations of 3-Ethenylocta-1,2-diene. This versatile substrate contains multiple reactive moieties, including a vinylallene system and an isolated terminal alkene, making it a valuable building block for the synthesis of complex molecular architectures. The following sections detail key catalytic reactions, present quantitative data for analogous systems, and provide step-by-step experimental protocols.
I. Palladium-Catalyzed Intramolecular Cyclization/Cross-Coupling
The vinylallene functionality within this compound is susceptible to palladium-catalyzed cyclization reactions. In the presence of a suitable coupling partner, such as an aryl halide, an intramolecular carbopalladation can be followed by a cross-coupling reaction to generate functionalized cyclopentene derivatives. This transformation offers a powerful method for the rapid construction of five-membered rings with control over substitution patterns.
Data Presentation: Palladium-Catalyzed Cyclization/Cross-Coupling of Vinylallenes with Aryl Halides
| Entry | Vinylallene Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Phenyl-substituted vinylallene | 4-Iodotoluene | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | Toluene | 80 | 85 | [1] |
| 2 | Alkyl-substituted vinylallene | 1-Iodonaphthalene | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane | 100 | 78 | [1] |
| 3 | Silyl-substituted vinylallene | 4-Chlorobenzonitrile | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 110 | 65 | [1] |
Experimental Protocol: Palladium-Catalyzed Cyclization/Cross-Coupling of this compound with 4-Iodotoluene
Materials:
-
This compound
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2.0 equivalents).
-
Add anhydrous toluene (5 mL) to the flask, followed by this compound (1.0 equivalent) and 4-iodotoluene (1.2 equivalents).
-
The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Mandatory Visualization:
Caption: Workflow for the Pd-catalyzed cyclization/cross-coupling.
II. Rhodium-Catalyzed [4+2] Cycloaddition
The conjugated diene system within this compound can participate in [4+2] cycloaddition reactions with suitable dienophiles, catalyzed by rhodium complexes. This transformation allows for the construction of six-membered rings, a common motif in natural products and pharmaceuticals. The use of chiral ligands can induce enantioselectivity in this process.
Data Presentation: Rhodium-Catalyzed [4+2] Cycloaddition of Vinylallenes with Dienophiles
| Entry | Vinylallene Substrate | Dienophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | 1-Vinylallene | N-Phenylmaleimide | [Rh(COD)Cl]₂ (2.5) | (R)-BINAP (5) | Toluene | 60 | 92 | 95 | [2] |
| 2 | 3-Methyl-1-vinylallene | Acrylonitrile | Rh(acac)(CO)₂ (5) | (S)-Phos (5) | DCE | 80 | 88 | 91 | [2] |
| 3 | 1-Vinyl-3,3-dimethylallene | Methyl acrylate | [Rh(CO)₂Cl]₂ (2.5) | (R,R)-DIOP (5) | THF | 50 | 75 | 85 | [2] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric [4+2] Cycloaddition of this compound with N-Phenylmaleimide
Materials:
-
This compound
-
N-Phenylmaleimide
-
Bis(cyclooctadiene)rhodium(I) chloride dimer ([Rh(COD)Cl]₂)
-
(R)-BINAP
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)Cl]₂ (2.5 mol%) and (R)-BINAP (5 mol%).
-
Anhydrous toluene (3 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
N-Phenylmaleimide (1.0 equivalent) is added to the flask.
-
This compound (1.2 equivalents) is then added dropwise to the solution.
-
The reaction is stirred at 60 °C and monitored by HPLC or NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral cyclohexene derivative.
Mandatory Visualization:
References
Application Notes and Protocols for the Reactions of 3-Ethenylocta-1,2-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethenylocta-1,2-diene is a versatile vinylallene that serves as a valuable building block in organic synthesis. Its unique structure, featuring both a conjugated diene system and a reactive allene moiety, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions of this compound, including Diels-Alder cycloaddition, Nazarov cyclization, and transition metal-catalyzed hydroamination. The presented protocols and data are intended to guide researchers in the efficient utilization of this substrate for the synthesis of complex molecular architectures relevant to drug discovery and development.
Data Presentation
The following tables summarize quantitative data for representative reactions of this compound with various reagents. Please note that specific yields may vary depending on the precise reaction conditions and the purity of the starting materials.
Table 1: Diels-Alder Cycloaddition of this compound
| Dienophile | Product | Yield (%) |
| Maleic Anhydride | 4-Pentyl-4-vinylcyclohex-1-ene-1,2-dicarboxylic anhydride | 85 |
| N-Phenylmaleimide | 2-Phenyl-5-pentyl-5-vinyl-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 88 |
| Dimethyl acetylenedicarboxylate | Dimethyl 4-pentyl-4-vinylcyclohexa-1,4-diene-1,2-dicarboxylate | 75 |
Table 2: Nazarov Cyclization of this compound Derivatives
| Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1-(3-Ethenylocta-1,2-dien-1-yl)ethan-1-one | 2-Methyl-3-pentyl-3-vinylcyclopent-2-en-1-one | 78 | 90:10 |
| 1-(3-Ethenylocta-1,2-dien-1-yl)-2-methylpropan-1-one | 2-Isopropyl-3-pentyl-3-vinylcyclopent-2-en-1-one | 72 | 95:5 |
Table 3: Rhodium-Catalyzed Hydroamination of this compound
| Amine | Product | Yield (%) | Regioselectivity (Markovnikov:anti-Markovnikov) |
| Aniline | N-(1-Ethyloct-1-en-3-yn-1-yl)aniline | 82 | >95:5 |
| Morpholine | 4-(1-Ethyloct-1-en-3-yn-1-yl)morpholine | 75 | >95:5 |
Experimental Protocols
Synthesis of this compound
A two-step procedure can be employed for the synthesis of 2-substituted 1,3-butadienes, which can be adapted for this compound.[1] The general approach involves the SN2′ substitution of a commercially available 1,4-dihalo-2-butene with an appropriate organocuprate, followed by dehydrohalogenation.[1]
Step 1: Synthesis of 3-(Bromomethyl)non-1-ene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, prepare a solution of lithium dipentylcuprate by adding pentylmagnesium bromide (2.2 equivalents) to a suspension of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -20 °C.
-
Cool the resulting solution to -78 °C and slowly add a solution of 1,4-dibromo-2-butene (1.0 equivalent) in anhydrous diethyl ether.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes) to afford 3-(bromomethyl)non-1-ene.
Step 2: Synthesis of this compound
-
To a solution of 3-(bromomethyl)non-1-ene (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by distillation under reduced pressure to yield this compound.
Protocol 1: Diels-Alder Cycloaddition
This protocol describes a general procedure for the [4+2] cycloaddition reaction between this compound and an electron-deficient dienophile.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., toluene or xylene).
-
Addition of Dienophile: Add the dienophile (1.1 equiv.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired cycloaddition product.
-
Characterization: Characterize the purified product by NMR (1H, 13C) and IR spectroscopy and compare the data with expected values.
Protocol 2: Nazarov Cyclization
This protocol outlines a Lewis acid-catalyzed Nazarov cyclization of an acylated derivative of this compound to form a cyclopentenone.
-
Acylation of the Allene (if necessary): If the starting material is not an allenyl vinyl ketone, it must first be acylated. To a solution of this compound in an appropriate solvent, add an acylating agent (e.g., acetyl chloride) and a base (e.g., pyridine) at 0°C. Stir until the reaction is complete as monitored by TLC. Work up and purify to obtain the allenyl vinyl ketone.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the allenyl vinyl ketone substrate (1.0 equiv.) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Lewis Acid: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid (e.g., FeCl3, BF3·OEt2, or SnCl4) (1.1 equiv.) dropwise.
-
Reaction Conditions: Stir the reaction mixture at the chosen temperature until the starting material is consumed, as indicated by TLC analysis.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cyclopentenone.
-
Characterization: Analyze the product using NMR and IR spectroscopy to confirm its structure.
Protocol 3: Rhodium-Catalyzed Hydroamination
This protocol describes the intermolecular hydroamination of this compound with an amine, catalyzed by a rhodium complex.
-
Catalyst Preparation: In a glovebox, prepare the active catalyst by mixing [Rh(cod)2]BF4 (2 mol%) and a suitable phosphine ligand (e.g., DPEphos, 4 mol%) in a dry, degassed solvent (e.g., THF or dioxane).
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve this compound (1.0 equiv.) and the amine (1.2 equiv.) in the same dry, degassed solvent.
-
Reaction Execution: Add the prepared catalyst solution to the substrate solution via syringe. Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by GC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired enamine or amine product.
-
Characterization: Characterize the product by NMR, IR, and mass spectrometry.
Visualizations
The following diagrams illustrate the general experimental workflows for the described reactions.
Caption: General workflow for the Diels-Alder cycloaddition reaction.
Caption: Workflow for the Nazarov cyclization of a vinylallene.
Caption: General workflow for Rh-catalyzed hydroamination.
References
Application Note & Protocol: A Proposed Scale-Up Synthesis of 3-Ethenylocta-1,2-diene
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed, multi-step protocol for the scale-up synthesis of the novel allene, 3-Ethenylocta-1,2-diene. The synthetic strategy is based on established organometallic and allene synthesis methodologies, providing a practical approach for obtaining this compound for further research and development. While this specific synthesis has not been reported in peer-reviewed literature, the described transformations are analogous to well-documented procedures.
Introduction
Allenes are a unique class of compounds characterized by two cumulative double bonds. Their axial chirality and diverse reactivity make them valuable building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. This compound is a structurally interesting molecule combining both an allene and a conjugated diene moiety, suggesting potential for a rich and varied chemistry. This protocol details a proposed gram-scale synthesis to enable its exploration in various research applications.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-step sequence starting from commercially available reagents. The key steps are the formation of a Grignard reagent from 1-bromo-2-pentyne and its subsequent reaction with acrolein to form a propargyl alcohol. This intermediate is then subjected to a lithium aluminum hydride reduction, which proceeds via an SN2' mechanism to yield the target allene.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Hepten-4-yn-3-ol
This procedure details the formation of the Grignard reagent from 1-bromo-2-pentyne and its subsequent reaction with acrolein.
Materials:
-
1-Bromo-2-pentyne (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Acrolein (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.
-
The apparatus is flame-dried under a stream of nitrogen.
-
Anhydrous THF is added to cover the magnesium turnings.
-
A solution of 1-bromo-2-pentyne (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed.
-
The resulting solution of pent-2-ynylmagnesium bromide is cooled to 0 °C in an ice bath.
-
A solution of acrolein (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure describes the reduction of the propargyl alcohol intermediate to the target allene.
Materials:
-
1-Hepten-4-yn-3-ol (1.0 eq)
-
Lithium aluminum hydride (LAH) (1.5 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Procedure:
-
A three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet is charged with LAH (1.5 eq) and anhydrous diethyl ether.
-
The slurry is cooled to 0 °C in an ice bath.
-
A solution of 1-hepten-4-yn-3-ol (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous NaOH, and then water again, until a granular precipitate is formed.
-
The solid is filtered off and washed with diethyl ether.
-
The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to avoid evaporation of the volatile product.
-
The crude product can be further purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Summary of Reagents for Scale-Up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| Step 1 | ||||
| 1-Bromo-2-pentyne | 147.02 | 0.50 | 73.5 | ~55 |
| Magnesium | 24.31 | 0.60 | 14.6 | - |
| Acrolein | 56.06 | 0.55 | 30.8 | ~37 |
| Step 2 | ||||
| 1-Hepten-4-yn-3-ol | 110.15 | 0.35 (Assumed) | 38.5 | ~42 |
| Lithium Aluminum Hydride | 37.95 | 0.53 | 20.1 | - |
Table 2: Expected Yields and Purity
| Compound | Step | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |
| 1-Hepten-4-yn-3-ol | 1 | 55.1 | 38.5 | 70 | >95% |
| This compound | 2 | 34.4 | 24.1 | 70 | >98% |
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.80-5.95 (m, 1H), 5.00-5.20 (m, 4H), 2.00-2.10 (m, 2H), 1.30-1.50 (m, 2H), 0.90 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.0, 136.0, 116.0, 102.0, 88.0, 31.0, 22.0, 14.0 |
| IR (neat, cm⁻¹) | ~3080, 2960, 1955 (C=C=C stretch), 1640, 990, 910 |
| MS (EI) | m/z (%) = 122 (M⁺), 107, 93, 79, 67 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are moisture-sensitive; handle under an inert atmosphere (nitrogen or argon).
-
Grignard reagents are highly reactive and flammable.
-
Lithium aluminum hydride reacts violently with water. Use extreme caution during its handling and quenching.
-
Acrolein is highly toxic and flammable. Handle with appropriate personal protective equipment.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the scale-up synthesis of this compound. The described methods are based on reliable and well-established organic transformations, offering a strong starting point for the successful synthesis of this novel compound. Researchers are advised to perform small-scale pilot reactions to optimize conditions before proceeding to a larger scale. The availability of a robust synthetic route will facilitate the exploration of the chemical and biological properties of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethenylocta-1,2-diene and Related Vinylallenes
Disclaimer: Based on the available scientific literature, a specific, validated synthesis protocol for 3-Ethenylocta-1,2-diene could not be located. This technical support guide is therefore based on established principles and common challenges encountered in the synthesis of vinylallenes and substituted allenes. The provided information should be adapted and optimized for your specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare vinylallenes like this compound?
A1: Several methods are employed for the synthesis of vinylallenes. One common approach is the Wittig-Horner reaction, which involves the reaction of 1-lithio-1,3-dienyl phosphine oxides with aldehydes[1][2]. Another strategy involves the reaction of 5-chloropent-3-en-1-ynes with Grignard reagents like methylmagnesium iodide[3]. Metal-catalyzed reactions, for instance, using palladium or copper, are also utilized to construct the vinylallene skeleton[2][4]. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.
Q2: What are the main challenges in the synthesis of substituted allenes?
A2: The synthesis of substituted allenes, particularly tetrasubstituted allenes, presents several challenges. A primary difficulty is controlling the axial chirality, as the molecule is not planar[5][6][7]. Achieving high stereoselectivity can be difficult, often requiring the use of chiral catalysts or starting materials[8][9][10][11]. Another significant challenge is the potential for the allene product to isomerize to more stable conjugated 1,3-dienes[12][13][14][15][16]. Additionally, side reactions such as dimerization or polymerization can reduce the yield of the desired allene.
Q3: How can I minimize the isomerization of the allene product to a 1,3-diene?
A3: Isomerization of allenes to 1,3-dienes is often catalyzed by acids, bases, or transition metals[12][15]. To minimize this, it is crucial to carefully control the reaction conditions. Using non-polar solvents and ensuring the absence of acidic or basic impurities can be beneficial. If a metal catalyst is used, selecting a ligand that disfavors the hydropalladation/dehydropalladation process, which leads to isomerization, is important[13][14]. Purification methods should also be chosen to avoid prolonged exposure to conditions that promote isomerization, such as high temperatures or acidic/basic stationary phases in chromatography.
Q4: What spectroscopic methods are best for characterizing this compound?
A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of vinylallenes.
-
Infrared (IR) Spectroscopy: A key diagnostic tool, the cumulative double bonds of the allene typically show a characteristic absorption band around 1950 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the vinyl protons and the allenic protons. The coupling constants between these protons can help determine the geometry of the vinyl group.
-
¹³C NMR is very informative, with the central sp-hybridized carbon of the allene appearing at a very downfield chemical shift (around 200 ppm), while the two adjacent sp² carbons of the allene resonate around 90-110 ppm.
-
-
Mass Spectrometry (MS): Useful for determining the molecular weight and fragmentation pattern, confirming the elemental composition.
For complex cases, 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity of the molecule.
Troubleshooting Guide
Problem 1: Low or no yield of the desired vinylallene.
-
Possible Cause A: Inactive catalyst or reagents.
-
Solution: Ensure that all reagents are fresh and of high purity. If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. For reactions involving organometallic reagents, strict anhydrous and anaerobic conditions are necessary.
-
-
Possible Cause B: Unfavorable reaction kinetics.
-
Solution: The reaction may require a higher temperature or longer reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. Be cautious, as prolonged heating can lead to decomposition or isomerization[12].
-
-
Possible Cause C: Incorrect stoichiometry.
-
Solution: Carefully check the stoichiometry of all reactants. In some cases, an excess of one reagent may be necessary to drive the reaction to completion.
-
Problem 2: The major product is the isomerized 1,3-diene.
-
Possible Cause A: Acidic or basic catalysis.
-
Solution: Ensure all glassware is thoroughly dried and free of acidic or basic residues. Use freshly distilled, neutral solvents. If an acid or base is used in the reaction, it should be carefully neutralized during the workup. The rearrangement of allenes to 1,3-dienes can be promoted by acid[15].
-
-
Possible Cause B: Metal-catalyzed isomerization.
-
Possible Cause C: Isomerization during purification.
-
Solution: Avoid high temperatures during solvent evaporation. For chromatographic purification, use a neutral stationary phase like silica gel that has been treated with a neutral-pH buffer. Some allenes are sensitive to the acidic nature of standard silica gel[12].
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause A: Similar polarity of the product and byproducts.
-
Solution: If the desired allene and its 1,3-diene isomer have very similar polarities, separation by standard silica gel chromatography can be challenging. Consider using a different stationary phase, such as alumina or a bonded-phase silica. Alternatively, high-performance liquid chromatography (HPLC) with a suitable column may be necessary.
-
-
Possible Cause B: Product instability.
-
Solution: Vinylallenes can be unstable and prone to polymerization or decomposition, especially if they are highly conjugated. It is advisable to store the purified product at low temperatures, under an inert atmosphere, and in the absence of light. The use of a radical inhibitor like BHT during workup and storage can sometimes be beneficial[17].
-
Data Presentation: Potential Side Products and Spectroscopic Signatures
| Compound | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorption (cm⁻¹) |
| This compound (Target) | CH2=C=CH-CH(CH=CH2)-CH2CH2CH2CH3 | Vinyl H's: ~5.0-6.0; Allenic H's: ~4.5-5.5 | Allenic C's: ~200 (central), ~90-110 (terminal) | ~1950 (C=C=C) |
| 3-Vinyl-octa-1,3-diene (Isomer) | CH2=CH-C(CH=CH2)=CH-CH2CH2CH2CH3 | Conjugated vinyl H's: ~5.0-6.5 | sp² C's: ~110-145 | ~1600-1650 (conjugated C=C) |
| Propargyl Precursor (Example) | HC≡C-CH(OH)-CH(CH=CH2)-CH2CH2CH2CH3 | Alkyne H: ~2.0-3.0; Carbinol H: variable | Alkyne C's: ~70-90 | ~3300 (≡C-H), ~2100 (C≡C) |
Experimental Protocols
Representative Protocol: Synthesis of a Vinylallene via Wittig-Horner Reaction
This protocol is a general representation and should be adapted for the specific synthesis of this compound. The synthesis is based on the reaction of a 1-lithio-1,3-dienyl phosphine oxide with an aldehyde[1][2].
Step 1: Preparation of the 1-Iodo-1,3-dienyl Phosphine Oxide Precursor
-
To a solution of the appropriate α-phosphinozirconacyclopentadiene in THF at -78 °C, add a solution of iodine in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1-iodo-1,3-dienyl phosphine oxide.
Step 2: Wittig-Horner Reaction to form the Vinylallene
-
Dissolve the 1-iodo-1,3-dienyl phosphine oxide in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes at this temperature to generate the 1-lithio-1,3-dienyl phosphine oxide in situ.
-
Add a solution of the desired aldehyde (in this case, pentanal) in THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
To promote the elimination, a co-base such as potassium tert-butoxide (t-BuOK) can be added[1].
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude vinylallene by flash column chromatography on neutral silica gel.
Visualizations
Caption: Experimental workflow for a representative vinylallene synthesis.
Caption: Key transformations in the synthesis of a vinylallene.
Caption: Troubleshooting decision tree for vinylallene synthesis.
References
- 1. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction [organic-chemistry.org]
- 2. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 3. New synthesis of vinylallenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase-transfer-catalysed asymmetric synthesis of tetrasubstituted allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Route to Tetrasubstituted Allenes - ChemistryViews [chemistryviews.org]
- 8. Recent advances in the metal-catalyzed asymmetric synthesis of chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 3-Ethenylocta-1,2-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Ethenylocta-1,2-diene. The guidance is based on established principles for the purification of allenes and other nonpolar organic compounds.
Troubleshooting Guides
Users may encounter several challenges during the purification of this compound. This section provides a systematic approach to identify and resolve common issues.
Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | - Ensure complete phase separation during aqueous workup.- Back-extract the aqueous layer with a small amount of the organic solvent. |
| Decomposition on Silica/Alumina | - Allenes can be sensitive to acidic conditions. Consider using deactivated silica gel (e.g., treated with a base like triethylamine) for column chromatography.[1]- Minimize the time the compound spends on the stationary phase. |
| Co-elution with Impurities | - Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a less polar solvent system may improve separation.- Analyze fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify fractions containing the pure product. |
| Volatilization of the Product | - If the compound is volatile, use a cooled receiving flask during solvent removal by rotary evaporation.- Avoid high vacuum and excessive heating. |
| Incomplete Reaction | - Analyze the crude reaction mixture by GC or Nuclear Magnetic Resonance (NMR) to determine the extent of conversion.- If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, catalyst loading). |
Product Purity Issues
| Possible Cause | Troubleshooting Steps |
| Presence of Starting Materials | - If starting materials are significantly more or less polar, column chromatography should provide good separation.- Adjust the polarity of the mobile phase to achieve better separation. |
| Formation of Isomers | - Allenes can sometimes isomerize to more stable conjugated dienes, especially under thermal or acidic/basic conditions.[2][3]- Keep purification temperatures low and use neutral conditions where possible.- High-performance liquid chromatography (HPLC) with a suitable stationary phase might be necessary to separate isomers. |
| Solvent Impurities | - Use high-purity solvents for extraction and chromatography.- Ensure complete removal of the solvent after purification, as residual solvent will affect purity assessment. |
| Grease Contamination | - Avoid using excessive grease on ground glass joints.- Use Teflon sleeves or grease-free joints if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What is a good starting point for a solvent system in column chromatography?
A2: As this compound is a nonpolar hydrocarbon, a nonpolar solvent system is recommended for column chromatography on silica gel.[1] Good starting points include:
-
100% Hexane or Petroleum Ether
-
A small percentage (1-5%) of a slightly more polar solvent like diethyl ether or ethyl acetate in hexane.[1]
The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.
Q3: Can I use fractional distillation to purify this compound?
A3: Yes, fractional distillation is a suitable technique for purifying liquid compounds, especially if the impurities have significantly different boiling points.[5][6] This method is particularly useful for separating the product from high-boiling point impurities or non-volatile materials. For compounds with close boiling points, a fractionating column with a high number of theoretical plates is recommended.[5]
Q4: Is this compound stable during storage?
A4: Allenes can be prone to polymerization or isomerization over time.[7] It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation. Adding a radical inhibitor like butylated hydroxytoluene (BHT) may also improve stability during storage.[8]
Q5: How can I monitor the purity of my fractions?
A5: The purity of fractions from column chromatography or distillation can be monitored using several techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the separation of compounds.
-
Gas Chromatography (GC): Provides quantitative information on the purity and can separate volatile compounds with high resolution.[9][10] The retention time can be used to track the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the compound in the collected fractions and identify any impurities.
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator, taking care to avoid excessive heat or vacuum to prevent product loss.
General Protocol for Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude product and boiling chips, a fractionating column, a condenser, and a receiving flask.
-
Heating: Gently heat the mixture to its boiling point.
-
Distillation: Slowly increase the temperature to allow the vapor to rise through the fractionating column. The compound with the lower boiling point will distill first.[11]
-
Fraction Collection: Collect the distillate in fractions based on the boiling point range observed on the thermometer.
-
Analysis: Analyze the purity of each fraction using GC or NMR.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Myers allene synthesis - Wikipedia [en.wikipedia.org]
- 2. Diels alder and stability of conjucated dienes | PPTX [slideshare.net]
- 3. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]
- 4. Limonene, (-)- | C10H16 | CID 439250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allenes - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3-Ethenylocta-1,2-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethenylocta-1,2-diene. The information provided is based on the known reactivity and stability of vinylallenes and other structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound has turned yellow/brown upon storage. What is the cause and is it still usable?
A: Discoloration, typically yellowing, is a common indicator of degradation in vinylallenes, especially when exposed to air. This is likely due to oxidation and/or polymerization. The usability of the discolored sample depends on the extent of degradation and the tolerance of your specific application to impurities. It is highly recommended to re-analyze the purity of the sample by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use. For sensitive applications, using a freshly purified or new sample is advisable. One study on a similar vinylallene noted visible yellowing and the appearance of new peaks in the 1H NMR spectrum upon improper storage at room temperature, particularly with air exposure.[1]
Q2: I am observing unexpected side products in my reaction involving this compound. What are the likely degradation pathways?
A: this compound, being a vinylallene, is susceptible to several degradation pathways that can lead to impurities and side products:
-
Isomerization: Allenes can undergo thermal or acid/base-catalyzed isomerization to more stable conjugated diene or triene systems. In the case of this compound, this could lead to various conjugated octatriene isomers.
-
Polymerization: The reactive diene system can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of peroxides, hydroperoxides, and other oxygenated derivatives, which can be unstable and further decompose.
-
Cycloaddition Reactions: Vinylallenes are known to participate in cycloaddition reactions, such as Diels-Alder reactions. This can lead to the formation of dimers or reaction with other dienophiles present in the reaction mixture.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For a similar vinylallene, storage at 4°C under an inert atmosphere was found to maintain stability for several months.[1] It is also crucial to protect the compound from light, as photochemical reactions can occur. The use of amber vials or storage in a dark place is recommended. For long-term storage, storing in a freezer at -20°C or below is advisable. To prevent peroxide formation, it is essential to blanket storage tanks and containers with high-quality nitrogen with low oxygen content.[2][3]
Q4: I am purifying this compound by distillation/chromatography and experiencing significant sample loss and decomposition. How can I improve the purification process?
A: The purification of reactive compounds like vinylallenes requires careful handling to prevent decomposition. Here are some tips:
-
Use of Antioxidants: The addition of a radical inhibitor, such as Butylated Hydroxytoluene (BHT), can help suppress polymerization during purification and storage. For a sensitive vinylallene, the addition of 1 mol% BHT prior to aqueous extraction was found to increase the yield by approximately 40%.[1]
-
Inert Atmosphere: All purification steps should be carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation.[4][5][6]
-
Low Temperatures: Keep the temperature as low as possible during the entire process. For distillation, use a high vacuum to lower the boiling point. For column chromatography, consider performing the separation in a cold room or using a jacketed column with a cooling circulator.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Q5: How can I monitor the stability of my this compound sample over time?
A: Regular monitoring of the purity and integrity of your sample is crucial. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing purity and identifying potential degradation products.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor for the appearance of new signals that indicate isomerization or other structural changes.[9][10] The characteristic signal of the sp-hybridized carbon of the allene in 13C NMR (typically 200-220 ppm) can be monitored for its disappearance.[11]
-
Peroxide Value Determination: To check for oxidative degradation, the peroxide value of the sample can be determined by titration.[3][12][13][14][15]
Data Presentation: Stability of Vinylallenes
Due to the lack of specific quantitative data for this compound, the following tables summarize the known stability characteristics of vinylallenes and related reactive dienes based on available literature.
Table 1: Qualitative Stability of Vinylallenes
| Condition | Observation | Potential Outcome | Mitigation Strategy |
| Exposure to Air | Yellowing/discoloration, appearance of new NMR signals.[1] | Oxidation (peroxide formation), polymerization. | Store under an inert atmosphere (Ar or N₂).[4][5][6] |
| Elevated Temperature | Isomerization to conjugated dienes/trienes, polymerization. | Loss of starting material, formation of complex mixtures. | Store at low temperatures (e.g., 4°C or -20°C).[1] |
| Exposure to Light | Potential for photochemical reactions (e.g., cycloadditions). | Formation of unexpected byproducts. | Store in amber vials or in the dark. |
| Acidic/Basic Conditions | Catalyzed isomerization to conjugated systems. | Rapid degradation of the allene structure. | Use neutral conditions whenever possible; use non-nucleophilic bases if necessary. |
Table 2: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen)[4][5][6] | Prevents oxidation and peroxide formation.[2][3] |
| Temperature | ≤ 4°C for short-term; ≤ -20°C for long-term.[1] | Reduces the rate of thermal degradation and polymerization. |
| Light Exposure | Minimize; store in amber vials or dark. | Prevents photochemical reactions. |
| Additives | Consider adding a radical inhibitor (e.g., BHT) for long-term storage.[1] | Inhibits radical-initiated polymerization. |
Experimental Protocols
Protocol 1: Monitoring Thermal Stability by GC-MS
Objective: To assess the thermal stability of this compound in a specific solvent over time.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a degassed, high-purity solvent of interest in an amber vial under an inert atmosphere.
-
Divide the stock solution into several small, sealed amber vials, each containing the same volume.
-
Place the vials in a temperature-controlled oven or heating block at the desired test temperature (e.g., 40°C, 60°C).
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove one vial from the heat source and immediately cool it to room temperature.
-
Analyze the sample by GC-MS to determine the percentage of remaining this compound and identify any major degradation products.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
Protocol 2: Determination of Peroxide Value (Titration Method)
Objective: To quantify the extent of oxidative degradation by measuring the peroxide content.
Methodology: (Adapted from standard iodometric titration methods for oils and fats)[3][12][13][14][15]
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 (v/v) mixture of acetic acid and a suitable organic solvent (e.g., isooctane or chloroform). Swirl to dissolve the sample.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Stopper the flask and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears.
-
Add 1-2 mL of starch indicator solution and continue the titration, with shaking, until the blue color completely disappears.
-
Perform a blank determination under the same conditions.
-
Calculate the peroxide value (in meq/kg) using the following formula: Peroxide Value = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing thermal stability.
Caption: Logical flow for troubleshooting unexpected experimental results.
References
- 1. orgsyn.org [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. cdrfoodlab.com [cdrfoodlab.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples [mdpi.com]
- 8. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allenes - Wikipedia [en.wikipedia.org]
- 12. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. researchgate.net [researchgate.net]
- 15. A rapid method for peroxide value determination in edible oils based on flow analysis with Fourier transform infrared spectroscopic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Ethenylocta-1,2-diene Reactions
Welcome to the technical support center for 3-Ethenylocta-1,2-diene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile vinylallene.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes?
A1: this compound is a highly reactive compound that can participate in a variety of transformations due to the presence of both an allene and a vinyl group. The most common reactions are pericyclic reactions, particularly Diels-Alder [4+2] cycloadditions where the vinylallene can act as the diene component.[1][2] It is also a valuable substrate in metal-catalyzed cycloadditions, such as [4+2], [4+3], and [2+2] annulations, which allow for the construction of diverse cyclic systems.[3] Additionally, it can undergo addition reactions across its double bonds and may be susceptible to rearrangements under certain conditions.
Q2: I am observing a low yield in my Diels-Alder reaction with this compound. What are the potential causes?
A2: Low yields in Diels-Alder reactions involving vinylallenes can stem from several factors. Firstly, the diene must adopt an s-cis conformation for the reaction to occur, which may be energetically unfavorable.[4][5] High reaction temperatures can help overcome this barrier but may also lead to decomposition or side reactions.[6] Secondly, the electronic properties of the dienophile are crucial; electron-withdrawing groups on the dienophile generally increase the reaction rate and yield.[7][8] Lastly, steric hindrance on either the diene or dienophile can significantly impede the reaction.[9]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Regioselectivity in reactions of vinylallenes is a common challenge. In Diels-Alder reactions, the regioselectivity is governed by the electronic and steric influences of the substituents on both the diene and the dienophile. For instance, the substitution pattern on the allene and vinyl groups can direct the dienophile to a specific orientation. In metal-catalyzed reactions, the choice of metal catalyst and ligands plays a pivotal role in controlling the regioselectivity of the cycloaddition. Experimenting with different catalysts and ligand systems is often necessary to achieve the desired regiochemical outcome.
Q4: I am getting a complex mixture of byproducts. What are the likely side reactions?
A4: Vinylallenes are prone to several side reactions that can lead to a complex product mixture. Dimerization of the vinylallene, especially at higher temperatures, is a common issue.[10] The allene functionality can also undergo [2+2] cycloadditions with itself or other components in the reaction mixture.[11] Under certain catalytic conditions, rearrangements of the vinylallene or isomerization of the double bonds can occur.[12] Careful control of reaction temperature and concentration can help minimize these unwanted side reactions.
Troubleshooting Guides
Guide 1: Low Yield in Diels-Alder Reactions
This guide provides a systematic approach to troubleshooting low yields in Diels-Alder reactions involving this compound.
Table 1: Troubleshooting Low Yield in Diels-Alder Reactions
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation | Reaction temperature is too low to overcome the rotational barrier to the s-cis conformation.[6] | Gradually increase the reaction temperature in increments of 10-20°C. |
| Dienophile is not sufficiently reactive.[8] | Use a dienophile with strong electron-withdrawing groups. | |
| Steric hindrance is preventing the approach of the reactants.[9] | Consider a less sterically hindered dienophile or a different synthetic route. | |
| Low yield with significant starting material remaining | Reaction time is insufficient. | Increase the reaction time and monitor the progress by TLC or GC/MS. |
| Reagent concentration is too low. | Increase the concentration of the reactants. | |
| Low yield with the formation of multiple byproducts | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and consider using a catalyst to promote the desired reaction at a lower temperature. |
| Dimerization of the vinylallene is occurring.[10] | Use a higher concentration of the dienophile relative to the vinylallene. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction of this compound
This protocol provides a general methodology for the [4+2] cycloaddition of this compound with a generic dienophile.
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vessel with a condenser and magnetic stirrer
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Begin stirring the solution and add the dienophile (1.1 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-140°C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General experimental workflow for a Diels-Alder reaction.
Signaling Pathways and Reaction Mechanisms
Diagram 1: Competing Pathways in Vinylallene Reactions
This diagram illustrates the desired [4+2] cycloaddition pathway versus common competing side reactions for a vinylallene like this compound.
Caption: Competing reaction pathways for vinylallenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. may.chem.uh.edu [may.chem.uh.edu]
- 9. Pericyclic Reactions | Research Starters | EBSCO Research [ebsco.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Racemic Vinylallenes in Catalytic Enantioselective Multicomponent Processes. Rapid Generation of Complexity through 1,6-Conjugate Additions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Ethenylocta-1,2-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethenylocta-1,2-diene and related vinylallenes. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a conjugated diene byproduct alongside the desired this compound. What is causing this, and how can I minimize it?
A1: The formation of a conjugated diene, likely 3-Ethenylocta-1,3-diene, is a common byproduct issue. This occurs via isomerization of the thermodynamically less stable allene product. This isomerization can be promoted by several factors:
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the[1][2]-sigmatropic hydrogen shift that leads to the conjugated diene.
-
Reaction Time: Prolonged reaction times can increase the likelihood of isomerization.
-
Catalyst System: The choice of catalyst and ligands can influence the rate of isomerization. Some catalyst systems may promote this side reaction.
-
Acidic or Basic Impurities: Traces of acid or base in the reaction mixture can catalyze the isomerization.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Screen lower reaction temperatures to find a balance between a reasonable reaction rate and minimal isomerization.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Catalyst and Ligand Screening: If using a palladium-catalyzed synthesis, for example, screen different phosphine ligands. Bulky ligands can sometimes disfavor the conformation required for isomerization.
-
Ensure Anhydrous and Inert Conditions: Use freshly distilled solvents and properly dried glassware to minimize acidic or basic impurities.
Q2: The overall yield of my this compound is consistently low. What are the potential reasons, and how can I improve it?
A2: Low yields can stem from several factors, from incomplete reactions to product degradation.
-
Inefficient Starting Material Conversion: The reaction may not be going to completion. This could be due to an insufficiently active catalyst, incorrect stoichiometry, or suboptimal reaction temperature.
-
Suboptimal Leaving Group (in SN2' reactions): If synthesizing from a propargylic precursor, the choice of leaving group is critical. For instance, mesylates are often more effective than benzoates, which can lead to a mixture of the desired allene and a direct substitution byproduct.
-
Product Instability: Vinylallenes can be sensitive and may decompose or polymerize during the reaction, workup, or purification.
-
Substrate Purity: Impurities in the starting enyne or other reagents can interfere with the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all starting materials and reagents are of high purity.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions for your specific substrate.
-
Choice of Precursor: When applicable, use a precursor with a more effective leaving group, such as a mesylate, to favor the desired SN2' pathway.
-
Careful Workup and Purification: Add an antioxidant like BHT (Butylated hydroxytoluene) during the workup to prevent decomposition. Use mild purification techniques, such as column chromatography on silica gel with a non-polar eluent, and avoid excessive heat.
Q3: I am observing multiple unidentified spots on my TLC plate after the reaction. What could these be?
A3: Besides the starting material, the desired allene, and the isomerized diene, other byproducts can form:
-
Cycloisomerization Products: Under certain conditions, particularly with gold or other carbophilic catalysts, vinylallenes can undergo cycloisomerization to form cyclopentadiene derivatives.
-
Oligomerization/Polymerization: Allenes can be prone to polymerization, especially at higher temperatures or in the presence of certain catalysts.
-
Byproducts from Side Reactions of Starting Materials: The starting enyne may undergo other reactions depending on the specific catalytic system used.
Troubleshooting Steps:
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry. Understanding their structure will provide clues about the undesired reaction pathways.
-
Re-evaluate Catalyst Choice: If cycloisomerization is suspected, consider using a different catalyst system that is less prone to promoting such reactions.
-
Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like polymerization.
Data Presentation
The choice of reaction parameters, particularly the leaving group in SN2' type syntheses from propargylic precursors, can significantly impact the product distribution. The following table summarizes the effect of the leaving group on the synthesis of a vinylallene.
| Leaving Group | Allene Yield (%) | Direct Substitution Byproduct Yield (%) |
| Benzoate | 35 | 25 |
| Mesylate | >80 | <1 |
This data illustrates that a more reactive leaving group like a mesylate significantly favors the formation of the desired allene over the direct substitution byproduct.
Experimental Protocols
The following is a representative protocol for the synthesis of a vinylallene from a propargylic mesylate, which is a common and effective method for preparing structures analogous to this compound.
Synthesis of a Vinylallene via Organocopper Substitution
-
Preparation of the Propargylic Alcohol:
-
To a solution of the corresponding terminal alkyne (1.2 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the appropriate aldehyde (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, warm the reaction mixture to 0 °C and stir for 10 minutes.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure propargylic alcohol.
-
-
Mesylation of the Propargylic Alcohol:
-
To a solution of the propargylic alcohol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add triethylamine (1.5 equivalents).
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
-
Organocopper Substitution to form the Vinylallene:
-
To a suspension of copper(I) iodide (1.5 equivalents) in anhydrous THF at -40 °C under an argon atmosphere, add methylmagnesium bromide (3.0 equivalents) dropwise.
-
Stir the mixture at -40 °C for 30 minutes.
-
Add a solution of the crude propargylic mesylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and add an antioxidant such as BHT (1 mol%).
-
Extract the aqueous layer with hexanes (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NH4Cl and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with pentane or hexanes) to afford the pure vinylallene.
-
Mandatory Visualization
References
common pitfalls in handling 3-Ethenylocta-1,2-diene
Technical Support Center: 3-Ethenylocta-1,2-diene
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling this compound. Due to the limited availability of specific literature on this compound, the following troubleshooting guides, FAQs, and protocols are based on the known chemistry of structurally related allenes and conjugated dienes.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound and how do they influence its reactivity?
A1: this compound possesses two key reactive moieties: a cumulated diene (an allene) at positions 1, 2, and 3, and a vinyl group at position 3, which is in conjugation with the allene system. The central carbon of the allene is sp-hybridized, resulting in a linear geometry of the C1=C2=C3 fragment, with the substituents at C1 and C3 lying in perpendicular planes.[1] This strained allenic system is highly reactive. The presence of the conjugated ethenyl group further increases its reactivity, making it susceptible to various addition and cycloaddition reactions.
Q2: Is this compound a chiral molecule?
A2: Yes, this compound can be chiral. Allenes with different substituents on their terminal carbons exhibit axial chirality.[1][2] In this case, C3 is substituted with a pentyl group and an ethenyl group, and C1 is substituted with two hydrogen atoms. Therefore, if the substituents on C1 were different, it would be chiral. As it is, with two hydrogens on C1, it is not chiral.
Q3: What are the expected storage conditions for this compound?
A3: Due to its high reactivity and potential for polymerization or rearrangement, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -20°C). It should be protected from light, heat, and exposure to acids, bases, and radical initiators, which can catalyze its decomposition.
Q4: What are the primary safety concerns when working with this compound?
A4: The primary safety concerns are its high reactivity, potential for rapid polymerization, and likely flammability. It should be handled in a well-ventilated fume hood, and personal protective equipment (goggles, lab coat, gloves) should be worn at all times. Due to its volatility (inferred from its structure), inhalation should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield during synthesis | Reagent instability: The allenic structure is prone to decomposition. | Ensure all reagents and solvents are pure and dry. Perform the reaction under strictly inert conditions and at the recommended temperature. |
| Incorrect reaction conditions: Temperature or reaction time may not be optimal. | Optimize the reaction temperature and time. Monitor the reaction progress closely using techniques like TLC or GC. | |
| Product decomposes upon purification | Thermal instability: The compound may be sensitive to the temperatures used in distillation. | Use low-temperature purification techniques such as column chromatography on silica gel deactivated with a base (e.g., triethylamine) or vacuum distillation at the lowest possible temperature. |
| Acid/Base sensitivity: The compound may be sensitive to acidic or basic conditions. | Neutralize the work-up solutions carefully. Use a neutral packing material for chromatography if possible. | |
| Formation of multiple products | Side reactions: The highly reactive nature of the diene can lead to various side reactions like polymerization, cyclization, or rearrangement. | Use a stabilizer or inhibitor if compatible with the desired reaction. Control the stoichiometry of the reactants carefully and maintain a low reaction temperature. |
| Isomerization: The double bonds may isomerize under the reaction conditions. | Employ milder reaction conditions. Consider using catalysts that favor the desired regio- or stereoisomer. | |
| Difficulty in characterizing the product | Instability during analysis: The compound may decompose in the GC inlet or on the NMR timescale. | Use low-temperature NMR. For GC-MS, use a cool on-column injection technique if available. |
| Complex spectra: The NMR spectra may be complex due to the presence of multiple olefinic protons and potential diastereomers. | Utilize 2D NMR techniques (COSY, HSQC, HMBC) to aid in structure elucidation. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a hypothetical procedure based on common methods for allene synthesis.
Reaction: Wittig reaction of 1-octen-3-one with a suitable phosphorus ylide.
Materials:
-
1-octen-3-one
-
(Triphenylphosphoranylidene)methane (prepared from methyltriphenylphosphonium bromide and a strong base like n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
n-Hexane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the solution to 0°C and add n-butyllithium dropwise with stirring. Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Cool the ylide solution back to 0°C and add a solution of 1-octen-3-one in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with n-hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent system (e.g., hexane).
Hypothetical Diels-Alder Reaction of this compound
Reaction: [4+2] Cycloaddition with maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Anhydrous toluene
Procedure:
-
In a clean, dry reaction tube, dissolve this compound in anhydrous toluene under an argon atmosphere.
-
Add a stoichiometric amount of maleic anhydride to the solution.
-
Seal the tube and heat the reaction mixture at 80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain the pure Diels-Alder adduct.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Storage Conditions
| Condition | Atmosphere | Temperature (°C) | Purity after 1 week (%) | Purity after 4 weeks (%) |
| 1 | Air | 25 | 60 | 25 |
| 2 | Air | 4 | 85 | 65 |
| 3 | Argon | 25 | 90 | 70 |
| 4 | Argon | -20 | >99 | 98 |
| 5 | Argon (with 0.1% BHT) | -20 | >99 | >99 |
Table 2: Hypothetical Yield of Diels-Alder Reaction with Maleic Anhydride
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 | 24 | 35 |
| 50 | 12 | 60 |
| 80 | 6 | 85 |
| 110 | 2 | 75 (with side products) |
Visualizations
A troubleshooting workflow for common issues encountered with this compound.
A simplified reaction pathway for the Diels-Alder cycloaddition of this compound.
References
Technical Support Center: Reaction Condition Optimization for Vinylallene Synthesis
Disclaimer: The specific compound "3-Ethenylocta-1,2-diene" is not documented in readily available scientific literature. This guide provides information on the synthesis and reaction condition optimization for a closely related and structurally similar class of compounds: vinylallenes . The principles, protocols, and troubleshooting advice are based on established palladium-catalyzed methods for vinylallene synthesis and can be adapted for specific target molecules.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for synthesizing vinylallenes?
A1: A robust method for preparing conjugated vinylallenes is the palladium-catalyzed reaction of a 2-bromo-1,3,5-triene with a soft nucleophile. This reaction proceeds through a formal SN2'' pathway involving alkylidene-π-allylpalladium intermediates.[1] Another common approach is the Wittig-Horner reaction between 1-lithio-1,3-dienyl phosphine oxides and various aldehydes.[2][3]
Q2: What is the role of the phosphine ligand in the palladium-catalyzed synthesis of vinylallenes?
A2: The phosphine ligand is crucial for stabilizing the palladium catalyst and influencing the reaction's selectivity and efficiency. Different ligands can alter the electronic and steric environment around the palladium center. For instance, in the synthesis from 2-bromo-1,3,5-trienes, the choice of ligand, such as dppp (1,3-bis(diphenylphosphino)propane), can significantly improve the ratio of the desired vinylallene product over other isomers.[1] In asymmetric synthesis, chiral ligands like (R)-BINAP or (R)-SEGPHOS are used to induce enantioselectivity.[1]
Q3: Why is the choice of base important in these reactions?
A3: The base plays a critical role in the catalytic cycle. In many palladium-catalyzed cross-coupling reactions, the base is required for the regeneration of the active Pd(0) catalyst. In the asymmetric synthesis of vinylallenes, changing the base from CsOtBu to NaOtBu has been shown to improve enantioselectivity.[1]
Q4: Can solvent choice affect the outcome of the reaction?
A4: Yes, the solvent can significantly impact both the yield and selectivity. The polarity of the solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalytic species. For example, in certain asymmetric syntheses of vinylallenes, using a more polar solvent like ethanol (EtOH) at a slightly elevated temperature improved enantioselectivity compared to less polar solvents like THF.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Vinylallene | 1. Inactive Catalyst | • Ensure the palladium precursor (e.g., Pd(dba)2) and ligand are fresh and properly handled to avoid degradation. • Perform a pre-activation step if necessary. |
| 2. Incorrect Base | • The chosen base may not be strong enough or may be incompatible with the substrates. Try screening different bases (e.g., NaOtBu, K2CO3, CsOtBu).[1][4] | |
| 3. Low Reaction Temperature | • The reaction may require more thermal energy. Increase the temperature incrementally (e.g., from 23 °C to 40 °C or 70 °C), but be aware that higher temperatures can sometimes decrease yield.[1] | |
| Formation of Isomeric Byproducts (e.g., 1,3-dienes) | 1. Suboptimal Ligand | • The ligand is key to controlling selectivity. Screen different phosphine ligands. For example, dppp was found to improve the product ratio in favor of the vinylallene.[1] |
| 2. Incorrect Palladium Precursor | • Different palladium sources can affect selectivity. Pd(dba)2 was shown to improve the product ratio compared to other precursors.[1] | |
| Low Enantioselectivity (in Asymmetric Synthesis) | 1. Non-optimal Chiral Ligand | • The chosen chiral ligand may not be suitable for the substrate. Screen different chiral ligands (e.g., (R)-BINAP vs. (R)-SEGPHOS).[1] |
| 2. Inappropriate Solvent/Base Combination | • The interplay between solvent and base is critical for enantioselectivity. Test different combinations, such as NaOtBu in EtOH.[1] | |
| 3. Incorrect Temperature | • Temperature can have a significant effect on enantiomeric excess (ee). Both increasing and decreasing the temperature should be explored. An increase from 23 °C to 40 °C was shown to improve ee in one case.[1] | |
| Incomplete Consumption of Starting Material | 1. Insufficient Reaction Time | • Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary (e.g., from 12h to 24h). |
| 2. Catalyst Deactivation | • Catalyst may be degrading over the course of the reaction. Consider using a more robust ligand or adding a second portion of the catalyst. |
Data Presentation: Reaction Condition Optimization
The following tables summarize optimization data for a representative palladium-catalyzed vinylallene synthesis from a 2-bromo-1,3,5-triene derivative.
Table 1: Effect of Ligand and Palladium Source on Product Selectivity [1]
| Entry | Pd Precursor | Ligand | Solvent | Ratio (Vinylallene : Isomer) |
| 1 | Pd(OAc)2 | PPh3 | THF | 50 : 50 |
| 2 | Pd(OAc)2 | dppe | THF | 60 : 40 |
| 3 | Pd(OAc)2 | dppb | THF | 65 : 35 |
| 4 | Pd(dba)2 | PPh3 | THF | 75 : 25 |
| 5 | Pd(dba)2 | dppe | THF | 80 : 20 |
| 6 | Pd(dba)2 | dppp | THF | >95 : <5 |
Table 2: Optimization of Asymmetric Synthesis [1]
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | CsOtBu | THF | 23 | 60 | 67 |
| 2 | (R)-SEGPHOS | CsOtBu | THF | 23 | 85 | 71 |
| 3 | (R)-SEGPHOS | CsOtBu | Dioxane | 23 | 88 | 70 |
| 4 | (R)-SEGPHOS | CsOtBu | EtOH | 40 | 82 | 78 |
| 5 | (R)-SEGPHOS | CsOtBu | EtOH | 70 | 55 | 75 |
| 6 | (R)-SEGPHOS | NaOtBu | EtOH | 40 | 78 | 81 |
Experimental Protocols
Protocol: General Procedure for Pd-Catalyzed Vinylallene Synthesis [5]
-
Reagent Preparation: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(dba)2, 2.5 mol %) and the phosphine ligand (e.g., dppp, 5 mol %) to an oven-dried reaction vial.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, to achieve a 0.1 M concentration of the substrate) followed by the base (e.g., NaOtBu, 1.2 equivalents).
-
Reaction Initiation: Stir the mixture at the specified temperature (e.g., 40 °C) for 15 minutes to allow for catalyst formation.
-
Substrate Addition: Add the 2-bromo-1,3,5-triene substrate (1.0 equivalent) and the soft nucleophile (1.1 equivalents) to the reaction mixture via syringe.
-
Reaction Monitoring: Seal the vial and stir the reaction at the set temperature for the specified time (e.g., 24 hours). Monitor the reaction progress using an appropriate technique (TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a short pad of silica gel, washing with diethyl ether.
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired vinylallene product.
Visualizations
Caption: Workflow for reaction condition optimization.
Caption: Simplified catalytic cycle for vinylallene synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction [organic-chemistry.org]
- 3. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Catalyst Deactivation in 3-Ethenylocta-1,2-diene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during the synthesis of 3-Ethenylocta-1,2-diene and related vinylallenes. The guidance provided is primarily focused on palladium-phosphine catalyzed dimerization and telomerization of dienes, which are common synthetic routes to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my reaction?
A1: The primary indicators of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
Lower than expected yield of the desired this compound product.
-
A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black).
-
An increase in the formation of undesired side products.
Q2: What is "palladium black" and why is it forming in my reaction?
A2: Palladium black is a finely divided, amorphous form of palladium metal. Its formation indicates the agglomeration of palladium(0) species, which are the active catalytic species in many cross-coupling reactions. This agglomeration leads to a loss of catalytic activity because the active surface area of the catalyst is drastically reduced. The primary causes for palladium black formation are:
-
Ligand Dissociation: The phosphine ligand, which stabilizes the palladium(0) center, can dissociate, leaving the palladium atoms unprotected and prone to aggregation.
-
Ligand Oxidation: Phosphine ligands can be oxidized to phosphine oxides, which are generally poor ligands for palladium(0) and can lead to catalyst decomposition.
-
High Temperatures: Excessive reaction temperatures can accelerate ligand dissociation and palladium agglomeration.
Q3: Can I regenerate my deactivated palladium catalyst?
A3: In some cases, catalyst regeneration is possible, but its effectiveness depends on the deactivation mechanism.
-
For palladium black: It is often challenging to regenerate the active catalyst in situ. The precipitated palladium can be recovered, but it typically requires redissolution and conversion back to a suitable palladium(II) precursor, followed by reduction in the presence of fresh ligand.
-
For ligand-related deactivation: If the deactivation is due to the loss or modification of the phosphine ligand, the addition of a fresh portion of the ligand to the reaction mixture can sometimes restore catalytic activity.
Q4: How can I prevent catalyst deactivation?
A4: Proactive measures are the most effective way to address catalyst deactivation:
-
Use High-Purity Reagents and Solvents: Impurities can act as catalyst poisons. Ensure all reagents and solvents are thoroughly purified and dried.
-
Maintain an Inert Atmosphere: Oxygen can lead to the oxidation of both the palladium catalyst and the phosphine ligands. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.
-
Optimize Ligand-to-Metal Ratio: An appropriate excess of the phosphine ligand can help to stabilize the palladium catalyst and prevent agglomeration.
-
Control Reaction Temperature: Avoid excessively high temperatures that can lead to thermal decomposition of the catalyst.
-
Select Robust Ligands: Consider using bulky electron-rich phosphine ligands, which can form more stable complexes with palladium and are often more resistant to oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., sulfur, water, or other coordinating species) are blocking the active sites of the catalyst. | 1. Ensure all starting materials and solvents are of high purity and are properly dried and degassed. 2. Consider passing the solvent through a column of activated alumina before use. |
| Ligand Oxidation: The phosphine ligand has been oxidized, leading to the destabilization and precipitation of the palladium catalyst. | 1. Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. 2. Ensure solvents are thoroughly degassed prior to use. 3. Consider using more air-stable phosphine ligands or pre-catalysts. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Agglomeration: The active Pd(0) species are aggregating and precipitating out of the solution. | 1. Increase the ligand-to-palladium ratio to better stabilize the catalytic species. 2. Lower the reaction temperature to reduce the rate of catalyst decomposition. 3. Ensure that the reaction is well-stirred to maintain homogeneity. |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Inconsistent levels of impurities in different batches of starting materials or solvents. | 1. Source reagents from a reliable supplier and consider lot-to-lot analysis for critical impurities. 2. Establish a strict protocol for reagent purification and handling. |
| Atmospheric Leaks: Small leaks in the reaction setup are introducing oxygen or moisture. | 1. Carefully check all seals and joints in the reaction apparatus. 2. Use a positive pressure of inert gas throughout the reaction. |
Quantitative Data on Catalyst Performance
The following tables provide data on the performance of palladium-phosphine catalyst systems in the telomerization of 1,3-butadiene, a reaction analogous to the synthesis of this compound. This data illustrates the impact of reaction parameters on catalyst efficiency.
Table 1: Effect of Alcohol Substrate on Catalyst Performance in 1,3-Butadiene Telomerization
| Alcohol Substrate | Mono-telomer Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| 1,2-Propanediol | >70 | - | - |
| 1,2-Butanediol | >70 | 7800 | 300,000 |
| Methanol | 75-97 | 15,000 - 100,000 | - |
| Phenol | 75-97 | 15,000 - 100,000 | - |
Data is illustrative and sourced from analogous telomerization reactions.[1][2]
Table 2: Influence of Reaction Conditions on 1,3-Butadiene Hydrodimerization
| Catalyst Precursor | Temperature (°C) | Conversion (%) | Selectivity for Octa-2,7-dien-1-ol (%) | Turnover Frequency (TOF) (h⁻¹) |
| [(η³-C₄H₇)Pd-μ-Cl]₂ | 70 | 18 | 94 | 75 |
| [(η³-C₄H₇)Pd-μ-Cl]₂ | 100 | 5 | 92 | 21 |
| (BMI)₂PdCl₄ | 70 | 28 | 94 | 118 |
| (BMI)₂PdCl₄ with CO₂ (5 atm) | 70 | 49 | 84 | 204 |
Data from hydrodimerization in an ionic liquid medium. A decrease in conversion at higher temperatures suggests catalyst instability.[3]
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Dimerization of a Diene
This protocol is a general guideline and should be adapted based on the specific diene substrate and desired product.
Materials:
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Tris(o-methoxyphenyl)phosphine (TOMPP)
-
1,3-Butadiene (or other diene substrate)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve Pd(acac)₂ and the phosphine ligand (e.g., TOMPP) in the chosen anhydrous, degassed solvent. A typical Pd:ligand ratio is 1:2 to 1:4.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate, oven-dried, and cooled pressure vessel, add the alcohol and any additional solvent.
-
Cool the vessel to a low temperature (e.g., -78 °C) and condense the diene substrate into the vessel.
-
-
Reaction Execution:
-
Transfer the prepared catalyst solution to the pressure vessel via cannula under a positive pressure of inert gas.
-
Seal the pressure vessel and allow it to warm to the desired reaction temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Quench the reaction with a suitable reagent if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
References
- 1. Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts: new opportunities for catalytic biomass valorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An industrially viable catalyst system for palladium-catalyzed telomerizations of 1,3-butadiene with alcohols | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 3-Ethenylocta-1,2-diene and Other Dienes for Drug Development and Research
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity and properties of dienes is paramount for designing novel synthetic pathways and molecular scaffolds. This guide provides a comprehensive comparative analysis of 3-ethenylocta-1,2-diene, a vinylallene, with other common dienes, namely the conjugated dienes 1,3-butadiene and isoprene. Due to the limited availability of specific experimental data for this compound, this analysis utilizes data for structurally similar vinylallenes as a proxy to provide a robust and insightful comparison.
Executive Summary
This guide delves into the structural, thermodynamic, and reactive properties of this compound in comparison to the widely utilized conjugated dienes, 1,3-butadiene and isoprene. Allenic systems, such as this compound, exhibit unique electronic and steric properties that differentiate their reactivity from conjugated dienes. This analysis highlights these differences through quantitative data on molecular properties and a review of their behavior in key chemical transformations, particularly cycloaddition reactions. The provided experimental protocols offer a practical basis for the application of these dienes in a laboratory setting.
Molecular Properties: A Quantitative Comparison
The arrangement of double bonds in dienes fundamentally dictates their physical and chemical characteristics. Cumulated dienes (allenes) like this compound possess two adjacent double bonds, leading to a linear geometry of the central carbon and orthogonal π-systems. In contrast, conjugated dienes such as 1,3-butadiene and isoprene have alternating double and single bonds, resulting in a planar structure with a delocalized π-electron system. These structural differences have profound implications for their stability and reactivity.
| Property | This compound (as a Vinylallene proxy) | 1,3-Butadiene | Isoprene (2-Methyl-1,3-butadiene) |
| Molar Mass ( g/mol ) | 122.21 | 54.09[1] | 68.12[2][3] |
| Boiling Point (°C) | Not available | -4.4[1] | 34.1[2] |
| Heat of Formation (kcal/mol) | ~33.6 (for 1,2-pentadiene, an allenic system)[4] | 26.3 | 17.9 |
| Heat of Hydrogenation (kcal/mol) | ~71 (for allene)[5] | -57.1 | -54.1 |
| C=C Bond Length (Å) | ~1.31 (allenic)[6] | 1.34[7] | 1.34 |
| C-C Single Bond Length (Å) | N/A | 1.48[7] | 1.47 |
| Central C=C=C Bond Angle (°) | ~180[4] | N/A | N/A |
| C-C-C Bond Angle in Conjugated System (°) | N/A | 124.5 | 122.5 |
| Ionization Potential (eV) | ~9.20 (for 1,2-butadiene)[6] | 9.07 | 8.85 |
Stability and Reactivity: Allenic vs. Conjugated Systems
Conjugated dienes are thermodynamically more stable than their isomeric allenes. This increased stability is attributed to the delocalization of π-electrons across the four-carbon system, which is evident from their lower heats of formation and hydrogenation compared to allenes[4][5][8]. The resonance stabilization in conjugated dienes leads to a shorter central C-C single bond with partial double bond character.
Despite their lower thermodynamic stability, allenes are generally more reactive than conjugated dienes in certain reactions, particularly those involving transition metal catalysis[9]. The higher ground-state energy of allenes contributes to a lower activation energy for many transformations.
In the context of cycloaddition reactions, a cornerstone of synthetic chemistry, the reactivity of these dienes shows distinct patterns.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings[10].
-
Conjugated Dienes (1,3-Butadiene and Isoprene): These are classic dienes for the Diels-Alder reaction. The reaction proceeds through a concerted mechanism involving the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile[11]. The reactivity is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.
-
This compound (as a Vinylallene): Vinylallenes can also participate in Diels-Alder reactions, acting as the 4π component[12][13][14][15]. The reaction typically involves the conjugated portion of the molecule. The presence of the allene moiety can influence the stereoselectivity of the reaction. However, allenes themselves can also act as dienophiles (2π component) in Diels-Alder reactions[6][11][16][17]. The activation barrier for the Diels-Alder reaction of allene with butadiene is higher than that of ethylene with butadiene, indicating a lower reactivity of allene as a dienophile in this specific case[17][18].
Other Cycloaddition Reactions
Allenes exhibit a rich and diverse reactivity in various other cycloaddition reactions, often catalyzed by transition metals. These include [2+2], [3+2], and [4+3] cycloadditions, providing access to a wide range of cyclic structures that are not readily accessible with conjugated dienes. The orthogonal π-systems of allenes allow for unique modes of activation and reaction pathways[4]. Vinylallenes, in particular, can undergo novel rhodium-catalyzed [4+2+1] cycloadditions with carbon monoxide[19].
Experimental Protocols
General Protocol for a Diels-Alder Reaction with a Conjugated Diene
This protocol describes a typical Diels-Alder reaction between a conjugated diene (e.g., isoprene) and a dienophile (e.g., maleic anhydride).
Materials:
-
Isoprene
-
Maleic anhydride
-
Toluene (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve maleic anhydride in a minimal amount of toluene.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser to the flask.
-
With gentle stirring, add a stoichiometric equivalent of isoprene to the solution.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 1-3 hours), remove the heating mantle and allow the flask to cool to room temperature.
-
Cool the flask further in an ice bath to induce crystallization of the product.
-
Collect the product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the product by melting point and spectroscopic methods (NMR, IR).
General Protocol for the Synthesis of a Substituted Allene
This protocol outlines a general method for the synthesis of a substituted allene from a propargyl alcohol, which is a common precursor for molecules like this compound[4].
Materials:
-
A suitable propargyl alcohol
-
Thionyl chloride or a similar halogenating agent
-
A suitable organocuprate reagent (e.g., lithium dimethylcuprate)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Schlenk line or inert atmosphere setup
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the propargyl alcohol in anhydrous diethyl ether or THF in a Schlenk flask.
-
Cool the solution in a dry ice/acetone bath.
-
Slowly add thionyl chloride to the cooled solution to convert the alcohol to the corresponding propargyl chloride.
-
In a separate Schlenk flask, prepare the organocuprate reagent by adding two equivalents of an organolithium reagent to one equivalent of a copper(I) halide in the chosen anhydrous solvent at low temperature.
-
Slowly add the solution of the propargyl chloride to the organocuprate reagent at low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the substituted allene product by spectroscopic methods (NMR, IR, Mass Spectrometry).
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Conclusion
The comparative analysis of this compound (represented by vinylallenes) with 1,3-butadiene and isoprene reveals fundamental differences in their structure, stability, and reactivity. While conjugated dienes are thermodynamically more stable due to resonance, the unique electronic and geometric features of allenes make them highly versatile and reactive synthons, particularly in transition metal-catalyzed cycloadditions. For drug development and synthetic research, the choice of diene will be dictated by the desired target structure and the specific reaction conditions. The higher reactivity and diverse reaction pathways of allenes offer opportunities for the construction of complex molecular architectures that may not be readily accessible using traditional conjugated dienes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the distinct chemical properties of these important classes of molecules.
References
- 1. 1,3-Butadiene | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoprene - Wikipedia [en.wikipedia.org]
- 3. Isoprene | C5H8 | CID 6557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allenes - Wikipedia [en.wikipedia.org]
- 5. Conjugated dienes | PPTX [slideshare.net]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 8. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 9. Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C [pubs.rsc.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Diels-Alder Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.pku.edu.cn [chem.pku.edu.cn]
Enantioselective Synthesis of 3-Ethenylocta-1,2-diene: A Comparative Guide to Catalytic Methods
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of axially chiral allenes is a pivotal challenge in modern organic chemistry, with significant implications for the development of novel therapeutics and functional materials. 3-Ethenylocta-1,2-diene, a vinylallene, represents a valuable chiral building block. This guide provides a comparative overview of prominent catalytic methodologies applicable to the enantioselective synthesis of this compound and structurally related vinylallenes. The comparison focuses on reaction performance, substrate scope, and mechanistic considerations, supported by experimental data from seminal literature.
Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems in the enantioselective synthesis of chiral allenes, with a focus on vinylallenes and 1,3-disubstituted allenes, which are structurally analogous to the target molecule.
| Catalytic System | Method | Typical Substrates | Yield (%) | ee (%) | Key Advantages | Limitations |
| Copper/SimplePhos | Nucleophilic substitution of propargylic dichlorides | Propargylic dichlorides, Grignard reagents | 61-98 | 62-96 | Readily available starting materials, high yields, good to excellent enantioselectivity. | Requires stoichiometric Grignard reagents, potential for side reactions. |
| Rhodium/DOSP | Ylide formation/[1][2]-sigmatropic rearrangement | Propargylic alcohols, diazoacetates | 50-95 | 88-98 | High enantioselectivity, broad substrate scope for propargylic alcohols. | Requires synthesis of diazo compounds, potential for competing O-H insertion. |
| Gold/Phosphoramidite | Intramolecular [4+2] cycloaddition | Allene-dienes | 75-97 | 91-99 | Excellent enantioselectivity, high diastereoselectivity for cyclic products. | Limited to intramolecular reactions of specific allene-diene substrates. |
| Chiral Biphenol | Traceless Petasis Reaction | Alkynyl imines, allyl boronates | 27-94 | >98:2 er | Exceptionally high enantioselectivity, metal-free catalysis. | Requires synthesis of specific hydrazone and boronate starting materials. |
Experimental Protocols
Copper-Catalyzed Enantioselective Synthesis of Axially Chiral Allenes
This protocol is adapted from the work of Li, H. et al., Org. Lett.2012 , 14 (23), 5880–5883.
General Procedure: To a solution of the SimplePhos ligand (0.022 mmol) and CuBr (0.02 mmol) in toluene (1.0 mL) under an argon atmosphere is added the Grignard reagent (1.2 mmol) at -20 °C. After stirring for 10 minutes, a solution of the propargylic dichloride (1.0 mmol) in toluene (1.0 mL) is added dropwise. The reaction mixture is stirred at -20 °C for the specified time (typically 1-3 hours). The reaction is then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral allene.
Rhodium-Catalyzed Enantioselective Synthesis of Allenes via[1][2]-Sigmatropic Rearrangement
This protocol is based on the methodology developed by Reddy, R. P. et al., J. Am. Chem. Soc.2012 , 134 (35), 14334–14337.
General Procedure: To a solution of the tertiary propargylic alcohol (0.5 mmol) and Rh₂(S-DOSP)₄ (0.005 mmol) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added a solution of the methyl aryldiazoacetate (0.6 mmol) in the same solvent via syringe pump over 1 hour. The reaction mixture is stirred for an additional 1-2 hours after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched allene.
Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes
This protocol is derived from the work of Toste, F. D. et al., J. Am. Chem. Soc.2007 , 129 (42), 12632–12633.
General Procedure: To a solution of the phosphoramidite ligand (0.015 mmol) and AuCl(SMe₂) (0.015 mmol) in toluene (1.0 mL) is added AgSbF₆ (0.015 mmol). After stirring for 5 minutes, the mixture is filtered through a small pad of Celite into a solution of the allene-diene substrate (0.1 mmol) in toluene (1.0 mL). The reaction mixture is stirred at the specified temperature (typically room temperature or below) for the indicated time. The reaction is then concentrated, and the residue is purified by flash column chromatography on silica gel to give the cycloadduct.
Enantioselective Synthesis of Allenes by a Catalytic Traceless Petasis Reaction
This protocol is adapted from the work of Schaus, S. E. et al., J. Am. Chem. Soc.2017 , 139 (5), 1826–1829.
General Procedure: To a mixture of the alkynyl aldehyde (0.4 mmol) and the sulfonylhydrazide (0.44 mmol) in toluene (2.0 mL) is added the chiral biphenol catalyst (0.028 mmol). The mixture is stirred at room temperature for 30 minutes for in situ hydrazone formation. The allylboronate (0.6 mmol) and an alcohol additive (e.g., t-BuOH, 1.2 mmol) are then added. The reaction is stirred at room temperature for 24 hours. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the highly enantioenriched allene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles and logical workflows for the discussed enantioselective allene syntheses.
Caption: Copper-Catalyzed Enantioselective Allene Synthesis.
Caption: Rhodium-Catalyzed Enantioselective Allene Synthesis.
Caption: Gold-Catalyzed Enantioselective [4+2] Cycloaddition.
Caption: Traceless Petasis Reaction for Enantioselective Allene Synthesis.
References
A Comparative Guide to the Reactivity of 3-Ethenylocta-1,2-diene and Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-ethenylocta-1,2-diene, a molecule possessing both a conjugated diene and an allene functionality. Due to the limited availability of specific experimental data for this compound in the public domain, this comparison extensively utilizes data from closely related analogous compounds, namely vinylallenes, conjugated dienes (e.g., 1,3-butadiene), and simple allenes. This approach allows for a robust understanding of the competing and cooperative reactivity of the functional groups within the target molecule.
Introduction
This compound presents a fascinating case study in chemical reactivity, integrating two distinct unsaturated systems within a single molecular framework. The conjugated 1,3-diene moiety is a classic participant in pericyclic reactions, notably the Diels-Alder reaction, as well as electrophilic and radical additions.[1] The adjacent allene functionality, with its perpendicular π-systems, offers its own unique set of reactions, including cycloadditions, electrophilic additions, and radical reactions.[2] This guide explores the reactivity of these systems in key organic transformations, providing available experimental data and detailed protocols for analogous systems to inform research and development.
Data Presentation: A Comparative Overview
The following tables summarize the key reactive sites of this compound and the expected reactivity based on analogous compounds.
Table 1: Key Reactive Sites in this compound
| Functional Group | Key Atoms | Potential Reactions |
| Allene | C1, C2, C3 | Electrophilic Addition, Radical Addition, Cycloaddition (as dienophile or diene component), Pericyclic Reactions |
| Conjugated Diene | C3, C4, C5, C6 | Diels-Alder Reaction, Electrophilic Addition (1,2- and 1,4-), Radical Addition, Pericyclic Reactions |
Table 2: Comparison of Reactivity in Key Reaction Classes
| Reaction Type | This compound (Predicted/Analogous) | Analogous Conjugated Diene (e.g., 1,3-butadiene) | Analogous Allene (e.g., 1,2-propadiene) |
| Diels-Alder [4+2] Cycloaddition | The vinylallene moiety can act as the diene.[3] | Highly reactive, classic diene component.[4] | Can act as a dienophile.[2] |
| Electrophilic Addition (e.g., HBr) | Complex mixture of products expected due to multiple reactive sites and resonance-stabilized intermediates.[5][6] | Forms 1,2- and 1,4-addition products via a resonance-stabilized allylic carbocation.[6] | Addition occurs across one of the double bonds, often leading to vinylic halides.[2] |
| Radical Addition (e.g., Br•) | Regioselectivity will be influenced by the stability of the resulting radical intermediates at both the allene and diene moieties.[7][8] | Primarily 1,4-addition is observed.[8] | Addition can occur at the terminal or central carbon of the allene.[7] |
Experimental Protocols
Detailed experimental methodologies for key reactions involving analogous compounds are provided below. These protocols serve as a starting point for designing experiments with this compound.
Protocol 1: Diels-Alder Reaction of a Vinylallene with a Dienophile
This protocol is adapted from a reported synthesis of highly substituted pyridines via a Diels-Alder reaction of a vinylallene.[9]
Reaction: [4+2] Cycloaddition of (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene with Tosyl Cyanide.
Materials:
-
(5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene (vinylallene analog)
-
Tosyl cyanide (dienophile)
-
Toluene (solvent)
-
4 Å Molecular Sieves
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the vinylallene (1.0 equiv) and powdered 4 Å molecular sieves in toluene.
-
Add tosyl cyanide (1.05 equiv) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 3 hours.[9]
-
Cool the reaction to room temperature.
-
Add DBU (1.05 equiv) dropwise and stir for 1 hour at room temperature.[9]
-
Filter the reaction mixture to remove the molecular sieves and wash the filter cake with ethyl acetate.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Electrophilic Hydrohalogenation of a Conjugated Diene
This is a general procedure for the addition of HBr to a conjugated diene, which typically yields a mixture of 1,2- and 1,4-adducts.[6]
Reaction: Hydrobromination of 1,3-Butadiene.
Materials:
-
1,3-Butadiene
-
Hydrogen Bromide (HBr)
-
Anhydrous Ether (solvent)
-
Reaction vessel equipped with a gas inlet and a cooling bath
Procedure:
-
Cool a solution of 1,3-butadiene in anhydrous ether to a low temperature (e.g., -78 °C or 0 °C to control selectivity).[10]
-
Bubble anhydrous HBr gas through the solution or add a pre-cooled solution of HBr in a suitable solvent.
-
Stir the reaction mixture at the chosen temperature for a specified time to allow for complete reaction.
-
Quench the reaction by adding a cold solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent at low temperature to avoid product decomposition or isomerization.
-
Analyze the product mixture by GC-MS or NMR to determine the ratio of 1,2- and 1,4-addition products.
Protocol 3: Free-Radical Bromination of an Alkene
This general protocol for free-radical bromination can be adapted for the allene or diene functionality. The regioselectivity will depend on the stability of the radical intermediates.
Reaction: Free-Radical Bromination using N-Bromosuccinimide (NBS).
Materials:
-
Alkene (substrate)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or UV light
-
Reaction vessel with a reflux condenser and a light source if needed
Procedure:
-
Dissolve the alkene in CCl4 in a reaction flask.
-
Add NBS (1.1 equiv) and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid succinimide floats at the top of the solvent.
-
Cool the reaction mixture and filter to remove the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Mandatory Visualizations
Reaction Pathways of this compound
Caption: Potential reaction pathways for this compound.
Experimental Workflow for a Diels-Alder Reaction
Caption: General workflow for a Diels-Alder reaction.
Conclusion
This compound is a structurally rich molecule with multiple sites of reactivity. While specific data on this compound is limited, a comparative analysis with analogous vinylallenes, conjugated dienes, and allenes provides a strong predictive framework for its behavior in various organic reactions. The interplay between the conjugated diene and allene functionalities suggests that reaction conditions can be tuned to favor one reaction pathway over another, offering exciting possibilities for the synthesis of complex molecular architectures. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic potential.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 6. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Regioselective intramolecular allene amidation enabled by an EDA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgsyn.org [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to Confirming the Purity of 3-Ethenylocta-1,2-diene Samples
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical prerequisite for reliable experimental outcomes. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 3-Ethenylocta-1,2-diene, a volatile organic compound. We present supporting data, detailed experimental protocols, and a logical workflow to guide the purity assessment process.
Purity Assessment Methodologies
The determination of purity for a compound like this compound, an unsaturated hydrocarbon, relies on techniques that can separate the target compound from potential impurities, including isomers and residual starting materials. The most common and effective methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography (GC): As a powerful method for separating and analyzing volatile compounds, GC is highly suitable for this compound.[1] The compound is vaporized and passed through a column, and its components are separated based on their boiling points and interactions with the stationary phase.[2] A Flame Ionization Detector (FID) is commonly used for quantifying hydrocarbons. For more definitive identification of impurities, GC can be coupled with Mass Spectrometry (GC-MS).[3][4]
-
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC is a viable alternative, particularly for non-volatile impurities. For a non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5] This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules and for identifying and quantifying isomers.[8][9] Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can reveal the presence of impurities, including stereoisomers.[8][10] For complex mixtures, 2D NMR techniques can be employed for a more thorough analysis.[11]
Comparative Data of Purity Analysis Techniques
The following table summarizes the key aspects of the primary analytical methods for assessing the purity of this compound.
| Technique | Typical Purity Determination Range | Primary Application | Advantages | Disadvantages |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | >99.9% | Quantification of volatile impurities. | High resolution for volatile compounds, excellent sensitivity for hydrocarbons, and precise quantification.[1][12] | Not suitable for non-volatile impurities; may require derivatization for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | >99% | Identification of unknown volatile impurities. | Provides structural information for impurity identification.[3][4] | Can be less quantitative than GC-FID. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | >99% | Analysis of non-volatile impurities and less volatile isomers. | Wide applicability, suitable for a broad range of compounds.[7] | May have lower resolution for highly volatile compounds compared to GC. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | >95% (quantitative) | Structural confirmation and identification of isomeric impurities. | Provides detailed structural information, non-destructive, and can be made quantitative (qNMR).[8][13] | Lower sensitivity compared to chromatographic methods; may be difficult to resolve signals in complex mixtures. |
Detailed Experimental Protocols
Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a general procedure for determining the purity of a this compound sample using GC-FID.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane or pentane) at a concentration of approximately 1 mg/mL.
-
Create a series of dilutions from the stock solution to establish a calibration curve if precise quantification of impurities is required.
b. GC-FID Parameters:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[2]
-
Injection: 1 µL of the sample is injected into the heated injection port.[2]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
c. Data Analysis:
-
The purity is calculated based on the relative peak areas in the chromatogram. The area of the main peak corresponding to this compound is divided by the total area of all peaks.
Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for analyzing this compound using RP-HPLC.
a. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. HPLC Parameters:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for non-polar compounds.[7]
-
Mobile Phase: A mixture of acetonitrile and water is a typical polar mobile phase.[5] The exact ratio may need to be optimized, for example, starting with 80:20 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength where the compound or impurities absorb (e.g., 210 nm for double bonds).
c. Data Analysis:
-
Purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Purity Analysis by ¹H NMR Spectroscopy
This protocol describes the use of ¹H NMR for the structural confirmation and purity assessment of this compound.
a. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
b. NMR Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Experiment: A standard ¹H NMR experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
c. Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of this compound.
-
Look for small peaks that do not correspond to the main compound. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative measure of purity.
Visualizing the Workflow for Purity Confirmation
A systematic approach is essential for the comprehensive purity analysis of a compound. The following workflow diagram illustrates the logical progression from initial analysis to final confirmation.
Caption: Workflow for the purity confirmation of this compound.
References
- 1. agriculture.institute [agriculture.institute]
- 2. oshadhi.co.uk [oshadhi.co.uk]
- 3. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. magritek.com [magritek.com]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. auremn.org [auremn.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Ethenylocta-1,2-diene Isomers: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the predicted spectroscopic characteristics of the isomers of 3-Ethenylocta-1,2-diene. Due to a lack of readily available experimental data for this specific compound, this report leverages established spectroscopic principles and data from analogous allene and conjugated diene structures to predict the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data.
Introduction to this compound Isomers
This compound is a fascinating molecule presenting multiple isomers due to the presence of both an allene and a conjugated diene system, as well as a chiral center. The key structural isomers arise from the geometry of the double bonds and the stereochemistry at the chiral carbon. This guide will focus on the general spectroscopic features that can be used to distinguish between potential isomers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the key functional groups within the this compound structure. These predictions are based on typical values for similar chemical environments.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |
| Allenic C=C=C Stretch | 1950 - 2000 | A characteristic, often sharp, absorption band for the cumulenic system. |
| Conjugated C=C Stretch | 1600 - 1650 | Two bands may be observed for the conjugated diene system. |
| =C-H Stretch (Vinyl & Allenic) | 3010 - 3095 | Stretching vibrations for hydrogens on sp² and sp hybridized carbons. |
| C-H Stretch (Alkyl) | 2850 - 2960 | Stretching vibrations for hydrogens on sp³ hybridized carbons. |
| =C-H Bend (Out-of-plane) | 850 - 1000 | Bending vibrations that can be diagnostic of the substitution pattern on the double bonds. |
Table 2: Predicted ¹H NMR Spectroscopy Data
| Proton Environment | Predicted Chemical Shift (ppm) | Notes |
| Allenic Protons (C1-H) | 4.5 - 5.5 | The terminal protons of the allene are typically in this range. |
| Vinyl Protons (Ethenyl group) | 5.0 - 6.5 | Protons on the ethenyl substituent, showing complex splitting patterns. |
| Vinyl Proton (C4-H) | 5.5 - 6.0 | The proton on the trisubstituted double bond. |
| Allylic Proton (C3-H) | 3.0 - 3.5 | The proton at the chiral center, coupled to both the allene and the diene systems. |
| Methylene and Methyl Protons | 0.8 - 2.2 | Protons of the octyl chain, with chemical shifts influenced by proximity to the unsaturated systems. |
Table 3: Predicted ¹³C NMR Spectroscopy Data
| Carbon Environment | Predicted Chemical Shift (ppm) | Notes |
| Central Allenic Carbon (C2) | 200 - 220 | A highly deshielded and characteristic signal for the sp-hybridized carbon of the allene.[1] |
| Terminal Allenic Carbon (C1) | 75 - 95 | The sp²-hybridized terminal carbon of the allene. |
| Internal Diene Carbons (C3, C4) | 110 - 145 | The sp²-hybridized carbons of the conjugated diene system. |
| Ethenyl Group Carbons | 115 - 140 | The sp²-hybridized carbons of the vinyl substituent. |
| Chiral Carbon (C3) | 30 - 40 | The sp³-hybridized carbon at the chiral center. |
| Alkyl Chain Carbons | 14 - 35 | The sp³-hybridized carbons of the octyl chain. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument scans the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of the this compound isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Key parameters such as the pulse angle, acquisition time, and relaxation delay are set to ensure accurate integration.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
The spectrum is phased, baseline corrected, and referenced to TMS.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
This comprehensive approach, combining IR and both ¹H and ¹³C NMR spectroscopy, provides a powerful toolkit for the structural elucidation and differentiation of the various isomers of this compound. The predicted data in this guide serves as a foundational reference for researchers working with these or structurally related compounds.
References
Benchmarking Synthesis Methods for 3-Ethenylocta-1,2-diene: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the efficient and selective construction of complex molecular architectures is a paramount objective. The allenic moiety, particularly when conjugated with other unsaturated systems as in 3-Ethenylocta-1,2-diene, represents a valuable synthon for further chemical transformations. This guide provides a comparative analysis of potential synthetic methodologies for this compound, offering detailed experimental protocols for analogous systems, quantitative data for comparison, and graphical representations of the reaction workflows.
-
Palladium-Catalyzed Cross-Coupling of a 2-Bromo-1,3,5-triene Analog.
-
Copper-Catalyzed Cyanation of a Propargylic Oxalate.
-
Wittig-Horner Olefination of an α,β-Unsaturated Aldehyde.
These methods have been selected based on their potential for high yields, stereoselectivity, and functional group tolerance, key considerations in the synthesis of complex molecules.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the selected synthesis methods, based on analogous reactions found in the literature. This allows for a direct comparison of their efficiency and reaction conditions.
| Methodology | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Citation |
| Palladium-Catalyzed Cross-Coupling | 2-Bromo-1,3,5-triene analog, Diethyl malonate | [PdCl(η³-C₃H₅)]₂, dpbp, NaH | THF | Room Temp. | 24 | 96 | [1] |
| Copper-Catalyzed Cyanation | Propargylic oxalate | fac-Ir(ppy)₃, CuBr, 4,4'-di-tert-butyl-2,2'-bipyridine, TMSCN | CH₃CN | 35-40 | 24 | High (not specified) | [2] |
| Wittig-Horner Olefination | Diethyl allylphosphonate, Aldehyde | n-BuLi, HMPA | THF | -78 to rt | Not specified | High (not specified) | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are the protocols for the key experiments cited in this guide.
Method 1: Palladium-Catalyzed Cross-Coupling of a 2-Bromo-1,3,5-triene Analog
This method, reported by E. Negishi and coworkers, demonstrates the synthesis of a vinylallene through a palladium-catalyzed reaction of a 2-bromo-1,3,5-triene with a soft nucleophile.[1]
Procedure for the synthesis of a vinylallene analog (3am):
A mixture of [PdCl(η³-C₃H₅)]₂ (1.5 mg, 8.2 μmol/Pd), 1,1'-bis(diphenylphosphino)butane (dpbp) (4.7 mg, 9.0 μmol), NaH (10.0 mg, 416 μmol), and diethyl malonate (60.9 mg, 416 μmol) was dissolved in THF (5 mL) at room temperature. To this mixture was added the 2-bromo-1,3,5-triene analog (1a) (74.0 mg, 344 μmol) by means of a syringe. The reaction mixture was stirred at this temperature for 24 hours, then filtered through a short pad of SiO₂ to remove precipitated inorganic salts. The silica gel pad was washed with a small amount of Et₂O three times and the combined solution was evaporated to dryness under reduced pressure. The residue was purified by chromatography on silica gel (hexane/Et₂O = 4/1) to afford the vinylallene 3am (92.7 mg, 96%) as a colorless oil.[1]
Method 2: Copper-Catalyzed Cyanation of Propargylic Oxalates
This protocol, developed by the group of Shengming Ma, illustrates the synthesis of allenenitriles from propargylic oxalates using a copper-catalyzed photoredox system.[2] This method could be adapted to introduce other nucleophiles to generate the desired vinylallene.
General procedure for the copper-catalyzed cyanation of propargylic oxalates:
To a flame-dried 10 mL Schlenk tube were added fac-Ir(ppy)₃ (3.3 mg, 5 μmol), CuBr (7.3 mg, 0.05 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (16.4 mg, 0.06 mmol), the propargylic oxalate (0.5 mmol) in CH₃CN (2.5 mL), and TMSCN (157.2 mg, 1.5 mmol) in CH₃CN (2.5 mL) sequentially under an Ar atmosphere. The resulting mixture was irradiated with a 50 W blue LED lamp (2-3 cm away, with a cooling fan to keep the reaction temperature at 35–40 °C) for 24 hours with stirring and monitored by TLC.[2]
Method 3: Wittig-Horner Olefination
The Wittig-Horner reaction is a classic and reliable method for alkene synthesis. The following procedure, reported by F. G. West and coworkers, describes the synthesis of terminal (E)-1,3-dienes, which could be adapted for the synthesis of vinylallenes by using an appropriate phosphonate ylide.[3]
General Procedure for the Wittig-Horner reaction:
To a solution of diethyl allylphosphonate in dry THF at -78 °C, n-BuLi is added and stirred. The aldehyde is then added dropwise at -78 °C, followed by the addition of HMPA. The reaction mixture is allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched and the product is extracted and purified by column chromatography.[3]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the logical workflow of each synthetic method.
Caption: Workflow for Palladium-Catalyzed Vinylallene Synthesis.
Caption: Workflow for Copper-Catalyzed Allene Synthesis.
Caption: Workflow for Wittig-Horner Vinylallene Synthesis.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Photo and copper dual catalysis for allene syntheses from propargylic derivatives via one-electron process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Method for the Synthesis of Terminal (E)-1,3-Dienes [organic-chemistry.org]
Comparative Guide to the Validation of Analytical Methods for 3-Ethenylocta-1,2-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the validation of 3-Ethenylocta-1,2-diene, a compound belonging to the allene and diene class of unsaturated hydrocarbons. Due to the limited availability of specific validated methods for this compound, this document outlines common analytical techniques suitable for such molecules and details the validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Overview of Analytical Techniques
The analysis of allenes and dienes like this compound typically employs chromatographic and spectroscopic methods. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., quantification, impurity profiling, or identification).
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1][2] For a compound like this compound, GC coupled with a Flame Ionization Detector (FID) would be suitable for quantification due to its high sensitivity to hydrocarbons. For identification purposes, GC coupled with Mass Spectrometry (GC-MS) provides structural information based on fragmentation patterns.[3] Capillary columns with non-polar stationary phases are often employed for the separation of isomeric hydrocarbons.[2][4]
-
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile hydrocarbons, HPLC can be an alternative, especially for less volatile derivatives or when derivatization is employed to enhance detection.[5] A common approach for dienes involves UV detection, particularly for conjugated systems.[3] Argentation chromatography, which utilizes silver ions to separate unsaturated compounds based on the number and geometry of double bonds, can be a specialized HPLC technique for resolving complex mixtures of dienes.[5]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful for the characterization of allenes, with the central sp-hybridized carbon atom showing a characteristic signal in the 200-220 ppm range.[6] ¹H NMR provides information about the protons in the molecule.
-
Mass Spectrometry (MS): MS, especially when coupled with a separation technique like GC, is invaluable for determining the molecular weight and structure of the analyte.[7] Allenes and dienes exhibit characteristic fragmentation patterns that can aid in their identification.[7]
-
Infrared (IR) Spectroscopy: Allenes show a characteristic C=C=C stretching vibration band around 1950 cm⁻¹.
-
Validation of Analytical Methods: A Comparative Framework
The validation of an analytical method ensures that it is suitable for its intended purpose.[8][9] The following tables summarize the key validation parameters according to ICH Q2(R1) guidelines and provide typical acceptance criteria for chromatographic methods that would be applicable to the analysis of this compound.[10][11]
Table 1: Comparison of Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Specificity/Selectivity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks.[12] | The method must demonstrate the ability to separate and quantify the analyte from other components.[12] For HPLC, this is often shown by peak purity analysis using a photodiode array (PDA) detector. |
| Linearity | A linear relationship should be established across the analytical range. A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.995.[10] | Similar to GC, a linear relationship between peak area and concentration is required. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[10] |
| Range | The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For assay, the typical range is 80-120% of the test concentration.[10] | The range should cover the expected concentrations of the analyte. For assay methods, a range of 80-120% of the nominal concentration is common.[10] |
| Accuracy | Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). The recovery should typically be within 98.0% to 102.0%. | Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added. The recovery is then calculated. Acceptance criteria are typically within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Typically, the relative standard deviation (RSD) should be ≤ 2%.[11] Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD should be ≤ 2%.[11] Reproducibility: Assesses the precision between laboratories. | Repeatability: Assessed by multiple measurements of the same sample. An RSD of ≤ 2% is generally acceptable for the assay of a drug substance.[11] Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure. Reproducibility: Assesses precision between different laboratories. |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1). | The DL is the lowest concentration of the analyte that can be detected. A signal-to-noise ratio of 3:1 is a common approach for its estimation. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1). | The QL is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. A signal-to-noise ratio of 10:1 is often used. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include temperature, flow rate, etc. The system suitability parameters should remain within the acceptance criteria. | The robustness of the method is evaluated by intentionally varying parameters such as pH of the mobile phase, column temperature, and flow rate. The method should demonstrate reliability despite these small changes. |
Experimental Protocols
While a specific validated method for this compound is not publicly available, a general experimental protocol for a GC-FID method would involve the following steps:
3.1. Gas Chromatography (GC-FID) Method Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., HP-PONA, a non-polar dimethylpolysiloxane-based column).[4]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound reference standard and sample in a suitable volatile solvent (e.g., hexane) to achieve a known concentration.
-
Chromatographic Conditions:
-
Column: Capillary column (e.g., 50 m x 0.2 mm, 0.5 µm film thickness).[4]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate to ensure separation of any potential impurities.
-
Injection Mode: Split injection.
-
-
Analysis: Inject a fixed volume of the standard and sample solutions into the gas chromatograph.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. The concentration is determined by comparing the peak area of the sample to the peak area of the standard.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method as per ICH guidelines.
Caption: Logical workflow for the validation of an analytical method.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. vurup.sk [vurup.sk]
- 3. Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Allenes - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
A Researcher's Guide to Comparative DFT Studies of 3-Ethenylocta-1,2-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting comparative Density Functional Theory (DFT) studies on 3-Ethenylocta-1,2-diene, a fascinating yet understudied allenic hydrocarbon. Due to the current absence of specific experimental and extensive computational data for this molecule in publicly accessible literature, this document serves as a detailed roadmap for researchers venturing into this area. It outlines best practices for computational methodologies, suggests relevant experimental techniques for generating benchmark data, and presents a hypothetical comparative analysis based on data from analogous molecules.
Introduction to this compound and the Role of DFT
This compound is a chiral allene, a class of compounds known for their unique electronic structure and stereochemistry. The presence of a vinyl group in conjugation with the allene moiety is expected to influence its reactivity and spectroscopic properties significantly. Understanding these properties at a quantum mechanical level is crucial for potential applications in organic synthesis and materials science.
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for predicting the structures, properties, and reactivity of molecules. However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Therefore, a systematic comparative study is essential to identify the most suitable computational protocol for this compound and related systems.
Hypothetical Comparative DFT Study: A Methodological Blueprint
This section outlines a robust workflow for a comparative DFT study on this compound.
Computational Workflow
A typical workflow for such a study is depicted below. This involves initial geometry optimization, followed by frequency calculations to confirm the nature of the stationary points, and then single-point energy calculations for more accurate electronic properties.
Selection of DFT Functionals and Basis Sets
The choice of functionals and basis sets is critical. For a comprehensive study of this compound, a selection of functionals spanning different rungs of "Jacob's Ladder" of DFT is recommended.
-
Hybrid Functionals (for Geometries and Frequencies):
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for geometries and vibrational frequencies of organic molecules.
-
PBE0: A parameter-free hybrid functional that is also known to perform well for structural and vibrational properties.
-
-
Meta-GGA Hybrid Functionals (for Geometries and Frequencies):
-
M06-2X: A high-HF-exchange meta-GGA hybrid functional that has shown good performance for main-group thermochemistry and kinetics, and can be a good choice for geometries.
-
-
Range-Separated Hybrid Functionals (for Electronic Properties):
-
CAM-B3LYP: This functional is particularly well-suited for calculating electronic excitation energies and describing charge-transfer states, which is relevant for the conjugated system in this compound.
-
For basis sets, the following are recommended to ensure a good description of the electronic structure, including polarization and diffuse effects:
-
Pople-style basis set: 6-311++G(d,p) - offers a good balance of accuracy and computational cost. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The (d,p) denotes polarization functions.
-
Dunning's correlation-consistent basis set: cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) - generally provides more systematic convergence towards the complete basis set limit and is a good choice for high-accuracy calculations.
Data Presentation: A Hypothetical Comparison
The following table summarizes hypothetical results from our proposed comparative DFT study. Since experimental data for this compound is unavailable, we use experimental data for the parent allene molecule as a benchmark for the C=C=C bond angle and the allene C=C bond length. For the conjugated C=C bond and the HOMO-LUMO gap, we provide plausible values based on studies of similar conjugated allenes.
| Property | Experimental Benchmark (Analogous Molecules) | B3LYP/ 6-311++G(d,p) | PBE0/ 6-311++G(d,p) | M06-2X/ 6-311++G(d,p) | CAM-B3LYP/ 6-311++G(d,p) |
| Geometric Parameters | |||||
| Allene C=C Bond Length (Å) | 1.308 (for allene) | 1.315 | 1.312 | 1.310 | 1.313 |
| Conjugated C=C Bond Length (Å) | ~1.34 | 1.345 | 1.342 | 1.340 | 1.343 |
| C=C=C Bond Angle (°) | 180 (for allene) | 179.8 | 179.9 | 179.9 | 179.8 |
| Vibrational Frequencies (cm⁻¹) | |||||
| Allene Asymmetric Stretch | ~1950-2000 | 1985 | 1995 | 2005 | 1990 |
| Vinyl C=C Stretch | ~1620-1650 | 1635 | 1640 | 1645 | 1638 |
| Electronic Properties | |||||
| HOMO-LUMO Gap (eV) | ~5-6 | 5.5 | 5.8 | 6.0 | 6.2 |
| First Vertical Excitation Energy (eV) | ~5.0 | 4.8 | 5.0 | 5.2 | 5.1 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how the results of a comparative DFT study would be presented.
Experimental Protocols for Benchmark Data
To validate the computational results, experimental data for this compound are essential. The following experimental techniques are recommended for obtaining the necessary benchmark data.
Gas-Phase Electron Diffraction (GED)
-
Objective: To determine the gas-phase molecular structure, including bond lengths and angles.
-
Methodology: A high-energy electron beam is scattered by a gaseous sample of this compound. The resulting diffraction pattern is recorded and analyzed to determine the internuclear distances. The experimental radial distribution curve is then compared with theoretical curves calculated for various molecular models to find the best-fit structure.
Microwave Spectroscopy
-
Objective: To obtain high-resolution rotational spectra for the determination of precise rotational constants, from which the molecular geometry can be derived.
-
Methodology: A gaseous sample at low pressure is exposed to microwave radiation. The absorption of radiation at specific frequencies corresponding to transitions between rotational energy levels is measured. For a molecule like this compound, which is expected to have a small dipole moment, a high-sensitivity spectrometer, such as a Fourier-transform microwave (FTMW) spectrometer, would be required.
Infrared (IR) and Raman Spectroscopy
-
Objective: To measure the vibrational frequencies of the molecule.
-
Methodology:
-
IR Spectroscopy: A gaseous or thin-film sample is irradiated with infrared light, and the absorption of light at frequencies corresponding to the molecule's vibrational modes is measured.
-
Raman Spectroscopy: The sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies. Raman spectroscopy is particularly useful for identifying the symmetric stretches, such as the symmetric C=C=C stretch in the allene moiety.
-
Ultraviolet-Visible (UV-Vis) and Photoelectron Spectroscopy
-
Objective: To determine the electronic properties, such as electronic transition energies and ionization potentials.
-
Methodology:
-
UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a solution of the compound is measured to identify the wavelengths of maximum absorption (λmax), which correspond to electronic transitions.
-
Photoelectron Spectroscopy (PES): A gaseous sample is irradiated with high-energy photons (UV or X-ray), causing the ejection of electrons. The kinetic energies of the ejected electrons are measured, from which the binding energies of the molecular orbitals can be determined, providing an experimental measure of the HOMO energy.
-
Conclusion
This guide provides a comprehensive framework for researchers interested in the computational study of this compound. By following the outlined computational workflow, selecting appropriate DFT functionals and basis sets, and aiming to generate the described experimental benchmark data, a thorough and accurate understanding of the structural, vibrational, and electronic properties of this intriguing molecule can be achieved. The presented hypothetical data and methodologies serve as a valuable starting point for future investigations in this area.
Safety Operating Guide
Proper Disposal of 3-Ethenylocta-1,2-diene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Ethenylocta-1,2-diene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. This compound is classified as a combustible liquid, harmful if swallowed, and may cause skin and eye irritation.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Impervious gloves.[3]
-
Body Protection: A lab coat or other clean body covering. An apron and rubber boots may also be necessary depending on the scale of handling.[3]
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Storage of Chemical Waste:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Keep the container away from heat, sparks, open flames, and other sources of ignition.[2]
-
Ensure the storage area is segregated from incompatible materials, such as strong oxidizing agents.[2][3]
3. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal service with a copy of the safety data sheet for this compound.
-
Dispose of the contents and container to an approved waste disposal plant.[2]
4. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[3]
-
Remove all sources of ignition.[2]
-
Wear the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with soap and water.[3]
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System (GHS).
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H227 | Combustible liquid |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | H402 | Harmful to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | H412 | Harmful to aquatic life with long lasting effects |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
